chemical structure of 2-methyl-2-pyridin-2-ylpropan-1-ol
Content Type: Technical Monograph Subject: Structural Analysis, Synthesis, and Medicinal Utility CAS Registry Number: 34995-30-7 Executive Summary: The Structural Imperative In the landscape of medicinal chemistry, 2-met...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph
Subject: Structural Analysis, Synthesis, and Medicinal Utility
CAS Registry Number: 34995-30-7
Executive Summary: The Structural Imperative
In the landscape of medicinal chemistry, 2-methyl-2-(pyridin-2-yl)propan-1-ol represents a "privileged scaffold"—a molecular fragment that inherently improves the drug-like properties of a compound. While it appears chemically simple, its value lies in the gem-dimethyl effect (Thorpe-Ingold effect).
By placing two methyl groups on the carbon linking the pyridine ring and the hydroxymethyl group, this molecule introduces significant conformational restriction. This restriction reduces the entropic penalty of binding to biological targets, making it a high-value building block for fragment-based drug discovery (FBDD) and coordination chemistry.
The defining feature of this molecule is the quaternary carbon at the
-position relative to the pyridine ring. In a standard ethyl linker (Py-CH-CH-OH), the chain has high rotational freedom.
In 2-methyl-2-(pyridin-2-yl)propan-1-ol , the two methyl groups clash sterically with the pyridine ring and the hydroxymethyl group. This forces the molecule into a "pre-organized" conformation.
Medicinal Benefit: When this fragment is incorporated into a drug, the molecule spends more time in its bioactive conformation. This increases affinity for the target protein because the "entropic cost" of freezing the molecule into the binding pocket has already been "paid" synthetically.
Solubility: The methyl groups disrupt planar stacking of the pyridine rings, often improving solubility in organic solvents compared to the non-methylated analog.
Chelation Potential
The nitrogen atom of the pyridine (a soft base) and the oxygen of the alcohol (a hard base) are positioned to form stable 6-membered chelate rings with transition metals.
Bite Angle: The
backbone creates a specific bite angle ideal for coordinating Zinc () or Copper () in metallo-enzyme mimics.
Synthesis Protocol: The Dialkylation-Reduction Route
While various routes exist, the most robust method for generating the quaternary center without over-alkylation side products is the Dialkylation of Ethyl 2-pyridylacetate followed by Hydride Reduction .
Reaction Pathway Diagram
Figure 1: Two-step synthesis ensuring formation of the quaternary center.
Detailed Experimental Methodology
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.
Step 1: Gem-Dimethylation
Objective: Convert the active methylene of ethyl 2-pyridylacetate into a quaternary carbon.
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.
Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 2.5 equiv) in anhydrous THF. Cool to 0°C.
Addition: Add Ethyl 2-pyridylacetate (1.0 equiv) dropwise. Evolution of
gas will be vigorous. Stir for 30 min at 0°C to ensure formation of the enolate.
Alkylation: Add Methyl Iodide (MeI, 2.5 equiv) dropwise. The excess base and alkylating agent ensure both protons are replaced.
Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated
. Extract with EtOAc.
Purification: The gem-dimethyl ester is often pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Reductive Cleavage
Objective: Reduce the ester to the primary alcohol.
Reagent Prep: In a fresh dry flask, suspend Lithium Aluminum Hydride (
, 1.2 equiv) in anhydrous THF at 0°C.
Reduction: Add the intermediate ester (dissolved in THF) dropwise to the hydride suspension.
Reaction: Warm to RT, then reflux for 2 hours to drive the reaction to completion.
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the mass of LiAlH4 in grams.
Isolation: Filter the resulting white granular precipitate. Concentrate the filtrate to yield 2-methyl-2-(pyridin-2-yl)propan-1-ol .
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening against metalloproteases or kinases.
Logic: The pyridine nitrogen can accept a hydrogen bond (or coordinate a metal), while the hydroxyl group acts as a hydrogen bond donor/acceptor.
Vector: The gem-dimethyl group directs the vectors of these two interactions, differentiating it from a flexible chain.
Bioisosterism
The Py-C(Me)2-CH2OH motif is often used to replace:
Benzyl alcohols: To reduce lipophilicity (LogP) and introduce a basic center for solubility.
Amides: As a transition-state mimic in hydrolysis inhibitors.
Analytical Standard
Due to its specific UV absorbance (pyridine chromophore) and distinct NMR signature (singlet for gem-dimethyl at ~1.3 ppm), it serves as an internal standard for monitoring reactions involving pyridine alkylation.
Coordination Logic Diagram
Figure 2: The bite angle created by the gem-dimethyl backbone facilitates stable 6-membered ring formation with metal centers.
Safety & Handling
Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes and skin.
Volatility: While the alcohol raises the boiling point, the intermediate ester is volatile.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can interfere with stoichiometric calculations in synthesis.
References
PubChem. (n.d.). 2-methyl-2-(pyridin-2-yl)propan-1-ol (Compound CID 13952004).[1] National Library of Medicine. Retrieved from [Link]
2-Methyl-2-(pyridin-2-yl)propan-1-ol molecular weight and formula
An In-Depth Technical Guide to 2-Methyl-2-(pyridin-2-yl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS No. 34995-30-7) is a substituted pyri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Methyl-2-(pyridin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS No. 34995-30-7) is a substituted pyridine derivative featuring a tertiary alcohol functional group.[1] While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring and a neopentyl alcohol backbone—are of significant interest in medicinal chemistry and materials science. The pyridine moiety serves as a key pharmacophore and a versatile ligand in catalysis, while the tertiary alcohol provides a site for further chemical modification. This guide synthesizes information from analogous structures to provide a comprehensive technical overview, including predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications in research and development.
Core Molecular Attributes
A precise understanding of a molecule's fundamental properties is the cornerstone of its application in any scientific endeavor. The core attributes of 2-Methyl-2-(pyridin-2-yl)propan-1-ol are summarized below.
The molecule's structure is defined by a pyridine ring substituted at the 2-position with a 2-methylpropan-1-ol group. This arrangement results in a tertiary carbon atom bonded to the pyridine ring, a hydroxyl-bearing methylene group, and two methyl groups.
Diagram: Chemical Structure of 2-Methyl-2-(pyridin-2-yl)propan-1-ol
Caption: Molecular structure of 2-methyl-2-(pyridin-2-yl)propan-1-ol.
Proposed Synthesis Pathway: A Logical Approach
The key transformation involves the addition of two equivalents of a methyl nucleophile to the ester carbonyl, followed by reduction of the resulting ketone. A more direct and efficient approach would be the reaction of the ester with a Grignard reagent, which is known to add twice to esters, or the use of an organolithium reagent followed by a reducing agent. A plausible synthesis for the related isomer, 2-(Pyridin-2-yl)propan-2-ol, proceeds via a Grignard reaction, lending credence to this proposed methodology.[3]
Experimental Protocol: Two-Step Synthesis from Ethyl Pyridine-2-Carboxylate
This protocol is a predictive workflow based on standard organic synthesis techniques.
Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-one (Intermediate)
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.
Grignard Formation: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equivalents) to the flask with stirring.
Substrate Addition: Prepare a solution of ethyl pyridine-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent at 0°C.
Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.
Step 2: Reduction to 2-Methyl-2-(pyridin-2-yl)propan-1-ol
Reaction Setup: Dissolve the crude ketone from Step 1 in a suitable solvent such as methanol or ethanol in a round-bottom flask and cool to 0°C.
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the pyridine ring.
Reaction & Quenching: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor for completion. Carefully quench the reaction by adding water or acetone.
Workup & Purification: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.
Diagram: Proposed Synthesis Workflow
Caption: A proposed two-step synthesis of the target compound.
Predicted Spectroscopic Profile
While experimental spectra for this compound are not widely published, its ¹H NMR, ¹³C NMR, IR, and mass spectra can be reliably predicted based on its functional groups and structural analogues.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Pyridine Protons (4H): Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position (adjacent to the nitrogen) will be the most downfield.
Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent dependent (typically δ 1.5-4.0 ppm). This peak will disappear upon D₂O exchange.
Methylene Protons (2H): A singlet for the -CH₂OH group, expected around δ 3.5-3.8 ppm.
Methyl Protons (6H): A singlet integrating to 6 protons for the two equivalent methyl groups, expected to be the most upfield signal (δ 1.2-1.5 ppm). The equivalence of these protons is a key feature.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.
C=N and C=C Stretch (Pyridine Ring): Medium to sharp bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 151. The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺) and cleavage of the C-C bond adjacent to the pyridine ring.
Potential Applications in Drug Discovery and Development
Pyridine derivatives are a cornerstone of modern pharmacology. The unique combination of a pyridine ring and a tertiary alcohol in 2-Methyl-2-(pyridin-2-yl)propan-1-ol suggests several potential applications.
Scaffold for Novel Therapeutics: The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The hydroxyl group provides a handle for further derivatization to modulate solubility, metabolic stability, and target engagement. Compounds containing the pyridin-2-yl-methylamine scaffold have shown potential as antidepressants and analgesics.[5]
Chiral Ligands in Asymmetric Synthesis: While the target molecule is achiral, related chiral pyridyl alcohols are effective ligands in asymmetric catalysis, such as the enantioselective addition of organozinc reagents to aldehydes.[6] This highlights the utility of the pyridyl-alcohol motif in creating stereochemically complex molecules, which is a critical aspect of modern drug design.
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~151 g/mol , this compound fits the criteria for a molecular fragment. It could be used in FBDD screening campaigns to identify initial low-affinity binders to protein targets, which can then be optimized into potent lead compounds.
Conclusion
2-Methyl-2-(pyridin-2-yl)propan-1-ol represents a molecule of latent potential for chemical and pharmaceutical research. Although detailed experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the utilization of this compound as a building block for novel materials and therapeutic agents.
Technical Guide: Physicochemical Profiling & Synthesis of 2-Substituted Pyridine Propanol Derivatives
Executive Summary This technical guide provides a comprehensive analysis of 2-substituted pyridine propanol derivatives , specifically focusing on the core scaffold 3-(pyridin-2-yl)propan-1-ol (CAS 2859-68-9).[1] These c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-substituted pyridine propanol derivatives , specifically focusing on the core scaffold 3-(pyridin-2-yl)propan-1-ol (CAS 2859-68-9).[1] These compounds serve as critical intermediates in the synthesis of histamine H3 antagonists, chiral ligands for asymmetric catalysis, and CNS-active pharmaceutical ingredients (APIs).
The unique physicochemical behavior of this class is governed by the intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and the hydroxyl proton. This interaction creates a "chameleon effect," allowing the molecule to mask its polarity in lipophilic environments, thereby influencing membrane permeability and LogP values.
The physical properties of 2-pyridinepropanol derivatives are not static; they are defined by a dynamic equilibrium between an "Open" (solvated) conformer and a "Closed" (internally hydrogen-bonded) conformer.[1]
The Intramolecular Hydrogen Bond (IMHB)
Unlike 3- or 4-substituted isomers, the 2-substituted derivative possesses the unique geometric capability to form a stable pseudo-cyclic ring structure.[1]
Mechanism: The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton on the propyl chain.
Thermodynamics: In non-polar solvents (e.g., CHCl3), the equilibrium shifts toward the closed form to minimize dipole moment. In polar protic solvents (e.g., Water), the open form dominates due to competitive solvation.
Impact on pKa: The formation of the IMHB can slightly elevate the pKa of the pyridine nitrogen compared to the open chain, as the proton is partially shared, stabilizing the basic site.
Conformational Workflow (Graphviz)
Figure 1: Conformational equilibrium gating membrane permeability. The "Closed" form masks the polar hydroxyl and nitrogen groups, facilitating transit through lipophilic barriers.
Physicochemical Parameters
The following data aggregates experimental and predicted values for the parent compound, 3-(pyridin-2-yl)propan-1-ol .
While condensation of 2-picoline with ethylene oxide is industrially common, it requires high-pressure handling of toxic gases.[1] For laboratory-scale research and derivative generation, the reduction of alkyl 3-(pyridin-2-yl)acrylates or propanoates is the preferred, self-validating route.[1]
Reaction Scheme
Substrate: Methyl 3-(pyridin-2-yl)propanoate
Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H
Solvent: Anhydrous THF (0°C to RT)[1]
Step-by-Step Methodology
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
Reagent Activation: Charge flask with anhydrous THF (150 mL) and LAH (1.2 equiv). Cool to 0°C using an ice/salt bath.[1]
Addition: Dissolve Methyl 3-(pyridin-2-yl)propanoate (1.0 equiv) in THF (50 mL). Add dropwise to the LAH suspension over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side-reactions.
Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (10% MeOH in DCM).[1]
Purification: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 110°C @ 14 mmHg) to obtain the pure oil.[1]
Synthesis Workflow (Graphviz)[1]
Figure 2: Validated synthetic pathway for the reduction of pyridine esters to propanol derivatives.
Analytical Characterization Protocols
To ensure data integrity for drug development files, the following analytical methods are recommended.
Determination of pKa (Potentiometric Titration)
Because the pKa of the pyridine nitrogen (~6.[1]0) is physiologically relevant, precise determination is required.
Data Processing: Use a Gran Plot to identify the equivalence point.[1] The half-equivalence point represents the pKa.[1]
HPLC Purity Method
Standard reverse-phase conditions for pyridine derivatives. The use of an amine modifier (TEA) or high pH buffer is essential to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1]
PubChem. (2025).[1][2] 3-(Pyridin-2-yl)propan-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1]
Alex, A., et al. (2011).[1] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1] Med.[1] Chem. Commun., 2, 669-674.[1] [Link]
Silverman, R. B. (2012).[1] Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
Commercial & Synthetic Guide: 2-Methyl-2-(pyridin-2-yl)propan-1-ol
This guide provides a comprehensive technical analysis of the commercial and synthetic landscape for 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7). It is designed for medicinal chemists and process engineers eva...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the commercial and synthetic landscape for 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7). It is designed for medicinal chemists and process engineers evaluating the "Make vs. Buy" decision for this specific building block.
Executive Summary
2-Methyl-2-(pyridin-2-yl)propan-1-ol is a specialized heterocyclic building block utilized primarily in drug discovery to introduce a metabolically stable, conformationally locked pyridine motif. Unlike commodity pyridines, this molecule is not widely available in bulk (kg) quantities from Tier 1 suppliers (e.g., Sigma-Aldrich, Enamine) for immediate dispatch. It is classified as a Tier 2/3 Specialty Chemical , typically requiring lead times of 2–6 weeks or custom synthesis.
For research scales (<5 g), direct procurement is recommended despite higher unit costs. For process scales (>100 g), an in-house synthesis via the dialkylation-reduction sequence is the most cost-effective strategy, offering a validated pathway from inexpensive starting materials.
Chemical Profile & Specifications
Parameter
Detail
IUPAC Name
2-Methyl-2-(pyridin-2-yl)propan-1-ol
Common Name
-Dimethyl-2-pyridineethanol
CAS Number
34995-30-7
Molecular Formula
CHNO
Molecular Weight
151.21 g/mol
Chirality
Achiral (Symmetric gem-dimethyl group)
Physical State
Viscous colorless to pale yellow oil (often solidifies at low temp)
Solubility
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Structural Feature
Gem-dimethyl group (Thorpe-Ingold effect provider)
Commercial Landscape: The "Buy" Option
Availability Status
Tier 1 Suppliers (Sigma, Fisher, VWR): Generally not in stock . Listed as "Marketplace" items fulfilled by third parties.
Tier 2/3 Specialists (AChemBlock, Combi-Blocks, BLDpharm): Intermittent stock. Often listed as "Inquire" or "2-3 weeks lead time."
Typical Purity: 95% - 97% (NMR).
Cost Estimate (2025 Market): High.
1 g: $150 - $300 USD
5 g: $600 - $900 USD
Procurement Strategy
If your requirement is < 5 grams , purchasing is recommended to save internal FTE time. Verify the CAS 34995-30-7 explicitly, as vendors often confuse it with the mono-methyl analog (CAS 21883-27-2) or the enantiomeric secondary alcohols.
Synthetic Accessibility: The "Make" Option
For quantities exceeding 10 grams, the commercial price premium makes in-house synthesis attractive. The most robust route utilizes Ethyl 2-pyridylacetate as the starting material.
Validated Synthesis Route
This 2-step protocol installs the gem-dimethyl group via double alkylation followed by ester reduction.
Step 1: gem-Dimethylation of Ethyl 2-pyridylacetate
O, 15% NaOH, HO) to precipitate aluminum salts as a granular solid, avoiding emulsions.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from commodity starting materials.
Decision Matrix: Make vs. Buy
Use this logic flow to determine the optimal sourcing strategy for your project.
Figure 2: Strategic decision matrix for sourcing CAS 34995-30-7.
Applications in Drug Discovery[4][6]
The Gem-Dimethyl Effect
The inclusion of the gem-dimethyl group at the
-position to the pyridine ring serves two critical medicinal chemistry functions:
Conformational Locking (Thorpe-Ingold Effect): It restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation. This often increases potency by reducing the entropic penalty of binding to a protein target.
Metabolic Stability: The quaternary carbon blocks
-oxidation/hydroxylation by cytochrome P450 enzymes, a common metabolic soft spot in alkyl-pyridine chains.
Pharmacophore Utility
This alcohol is a versatile precursor for:
Ether Linkers: S
Ar or Mitsunobu reactions to connect the pyridine headgroup to a core scaffold.
Oxidation: Conversion to the corresponding aldehyde or acid for reductive amination or amide coupling.
References
AChemBlock. Product Catalog: 2-methyl-2-(pyridin-2-yl)propan-1-ol (CAS 34995-30-7).[2] Retrieved from
ChemicalBook. Synthesis of 2-(Pyridin-2-yl)propan-1-ol Derivatives. (General reference for ester reductions). Retrieved from
Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] (Mechanistic insight into the gem-dimethyl effect).
BenchChem. Technical Guide to Pyridin-2-yl Substituted Propenols. (Context on pyridine alcohol synthesis). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
The gem-dimethyl substituted pyridine alcohol motif—specifically the
-dimethyl-2-pyridinemethanol scaffold—represents a critical structural solution in modern drug discovery.[1] This moiety serves two primary functions: conformational restriction via the Thorpe-Ingold effect and metabolic blocking of the labile benzylic position.[1] By converting a secondary alcohol or methylene group into a sterically hindered tertiary alcohol, medicinal chemists can significantly extend half-life () while maintaining or enhancing hydrogen-bond donor (HBD) capability for target engagement.
This guide provides a rigorous analysis of this pharmacophore, detailing the physicochemical rationale for its deployment and providing validated protocols for its synthesis via both classical organometallic routes and modern radical C-H functionalization.
Medicinal Chemistry Architecture
The Gem-Dimethyl Effect & Conformational Lock
The introduction of two methyl groups at the
-carbon of a pyridine side chain creates a steric environment that restricts bond rotation.[1] This is the classic Thorpe-Ingold effect .
Mechanism: The bulky methyl groups compress the internal bond angle (
), forcing the external substituents (the pyridine ring and the hydroxyl group) closer together.
Thermodynamic Benefit: This pre-organization reduces the entropic penalty (
) of binding to a protein target. The molecule is already "frozen" in a bioactive conformation, often leading to potency gains of 10-100x compared to the des-methyl analog.
Metabolic Shielding (The "Soft Spot" Fix)
Benzylic carbons on pyridine rings are notorious metabolic "soft spots," susceptible to rapid oxidation by Cytochrome P450 enzymes (CYP450).
Problem: A secondary alcohol (
-methyl) or methylene group is easily oxidized to a ketone or carboxylic acid.
Solution: The gem-dimethyl group converts the benzylic position into a quaternary carbon.[1] This physically blocks hydrogen atom abstraction (HAT) by the CYP450 iron-oxo species, rendering the position metabolically inert. The resulting tertiary alcohol is generally resistant to glucuronidation due to steric hindrance, further improving oral bioavailability.[1]
Physicochemical Balance
Property
Impact of Gem-Dimethyl Alcohol
LogP (Lipophilicity)
Increases slightly (+0.5 to +0.[1]8) due to added methyls, but mitigated by the polar -OH.
Solubility
The tertiary -OH is a robust H-bond donor/acceptor.[1] Unlike phenols, it is not acidic; unlike primary alcohols, it is not easily oxidized.[1]
hERG Liability
Steric bulk can sometimes reduce hERG channel binding compared to flexible chains, though lipophilicity must be monitored.[1]
Synthetic Methodologies
Two primary strategies exist for constructing this motif: De Novo Assembly (Grignard) and Direct Functionalization (Minisci).
This is the industry-standard route for early-phase discovery due to reliability.[1] It involves the nucleophilic addition of a methyl anion to a ketone or the addition of a pyridine nucleophile to acetone.
Protocol 1: Synthesis via 2-Bromopyridine and Acetone
Lithiation: Charge a flame-dried 3-neck flask with 2-bromopyridine and anhydrous THF under Argon. Cool to -78 °C .[2]
Exchange: Add
-BuLi dropwise over 20 minutes. Maintain temperature < -70 °C. Stir for 45 minutes to generate 2-lithiopyridine. Critical: Do not allow to warm, or the lithiopyridine may dimerize or decompose.[1]
Electrophile Addition: Add anhydrous acetone (diluted in THF) slowly. The solution may change color (often dark red/brown to yellow).
Quench: Stir at -78 °C for 1 hour, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1][3] Dry over Na₂SO₄.[1]
Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary alcohol is typically polar; expect elution at 30-50% EtOAc.
For late-stage functionalization (LSF) of complex pyridine scaffolds where halogenation is difficult, the Minisci reaction allows direct installation of the hydroxyalkyl group using isopropanol as the radical source.
Protocol 2: Silver-Catalyzed Hydroxyalkylation
Target: Direct conversion of Pyridine to 2-(Pyridin-2-yl)propan-2-ol[1]
Preparation: Dissolve the pyridine substrate in a mixture of Isopropanol and water (ratio 4:1).
Acidification: Add TFA (1 equiv) to protonate the pyridine. Mechanism: Protonation lowers the LUMO energy of the pyridine ring, making it susceptible to nucleophilic radical attack.
Radical Generation: Heat the mixture to 50-70 °C . Add a solution of
and in water dropwise over 1 hour.
Chemistry:
oxidizes to .[1] abstracts a hydrogen from isopropanol to form the nucleophilic -hydroxy isopropyl radical.
Reaction: The radical attacks the C2 or C4 position of the pyridine.[5]
Oxidation: The radical intermediate is oxidized (by
or persulfate) and deprotonated to restore aromaticity.[1]
Workup: Basify with NaOH to pH > 10. Extract with DCM.[1] (Note: The alcohol product is water-soluble; salting out with NaCl is recommended).[1]
Visualizations
Diagram 1: Synthetic Decision Tree
Use this logic flow to select the optimal synthesis method for your substrate.[1]
Caption: Decision matrix for selecting between Organometallic (Method A) and Radical (Method B) approaches based on substrate availability.
Diagram 2: Minisci Radical Mechanism
The mechanistic pathway for the direct hydroxyalkylation of pyridine.
Caption: Mechanistic flow of the Silver-catalyzed Minisci reaction using isopropanol as the alkylating agent.
Case Study: RSV Inhibitor (JNJ-8003)
Compound: JNJ-8003 (Respiratory Syncytial Virus Polymerase Inhibitor)
Role of Motif:
In the development of JNJ-8003, the gem-dimethyl hydroxymethyl pyridine moiety was pivotal.[1]
Challenge: Early leads with simple methylene linkers suffered from rapid metabolic clearance and poor oral bioavailability.[1]
Solution: Installation of the gem-dimethyl group (via Method A logic) achieved two goals:
Metabolic Stability: It blocked the primary site of metabolism (benzylic oxidation).[1]
Potency: The steric bulk locked the pyridine ring into a specific torsion angle relative to the rest of the scaffold, optimizing the fit within the RSV polymerase allosteric pocket.
Outcome: This modification contributed to a sub-nanomolar inhibitor with a pharmacokinetic profile suitable for once-daily dosing.
References
BenchChem. Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide. (Accessed 2026).[1][6][7] Link
Proctor, R. S. J., & Phipps, R. J. (2018). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols.[1][8] University of Cambridge.[5] Link
Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link
Choi, J., et al. (2021).[1] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143, 11927-11933.[1] Link
Janssen Research & Development. (2024).[9] Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.[1] Journal of Medicinal Chemistry.[1][7][9] Link
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol from Methyl 2-Pyridinecarboxylate
Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 2-methyl-2-(pyridin-2-yl)propan-1-ol, a valuable tertiary alcohol containing a pyridine moiety. Such structures are of signific...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-methyl-2-(pyridin-2-yl)propan-1-ol, a valuable tertiary alcohol containing a pyridine moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or ligands. The protocol herein details a robust and widely applicable method utilizing the double addition of a methyl Grignard reagent to a commercially available methyl ester, methyl 2-pyridinecarboxylate. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained synthetic route to this class of compounds.
Introduction and Scientific Background
Pyridyl alcohols are a class of organic compounds that incorporate both a pyridine ring and a hydroxyl group. Their bifunctional nature makes them versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The target molecule, 2-methyl-2-(pyridin-2-yl)propan-1-ol, is a tertiary alcohol, a structural motif that can impart specific steric and electronic properties to a larger molecule.
The synthesis of tertiary alcohols is a cornerstone transformation in organic chemistry. A classic and highly effective method involves the reaction of an ester with an excess of an organometallic reagent, such as a Grignard or organolithium reagent.[1] This application note focuses on the Grignard reaction, a powerful carbon-carbon bond-forming reaction discovered by Nobel laureate Victor Grignard.[2]
The core of this synthesis involves the reaction of methyl 2-pyridinecarboxylate with at least two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr). The reaction proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a ketone, 2-acetylpyridine. This ketone is more reactive towards the Grignard reagent than the starting ester and is not isolated; it rapidly reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.[1][3] A final aqueous workup protonates the alkoxide to yield the desired tertiary alcohol.
Understanding this mechanism is crucial for experimental design. The requirement of two equivalents of the Grignard reagent and the high reactivity of the intermediate ketone dictate the reaction conditions, particularly the need for controlled temperature and anhydrous environments to prevent the premature quenching of the highly basic Grignard reagent.[4][5]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Overall Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol
The mechanism involves a sequential addition-elimination-addition process.
Caption: Reaction mechanism workflow.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier Example
Quantity
Molar Eq.
Methyl 2-pyridinecarboxylate
≥98%
Sigma-Aldrich
1.37 g (10.0 mmol)
1.0
Methylmagnesium bromide solution
3.0 M in Diethyl Ether
Sigma-Aldrich
7.3 mL (22.0 mmol)
2.2
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Acros Organics
50 mL
-
Saturated Ammonium Chloride (NH₄Cl)
Aqueous Solution
Fisher Scientific
~30 mL
-
Ethyl Acetate (EtOAc)
ACS Grade
VWR
~150 mL
-
Brine (Saturated NaCl)
Aqueous Solution
Lab Prepared
~30 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Granular
EMD Millipore
~5 g
-
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
As needed
-
3.2. Equipment
250 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
Dropping funnel (50 mL) or syringe pump
Low-temperature thermometer
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
3.3. Step-by-Step Procedure
Part 1: Reaction Setup and Execution
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Preparation: To the reaction flask, add methyl 2-pyridinecarboxylate (1.37 g, 10.0 mmol) and dissolve it in 40 mL of anhydrous THF via syringe.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Grignard Addition: Draw the methylmagnesium bromide solution (7.3 mL of 3.0 M solution, 22.0 mmol) into the dropping funnel via cannula or a dry syringe. Add the Grignard reagent to the stirred ester solution dropwise over a period of 30 minutes. Causality Note: Slow addition is critical to control the exothermic nature of the reaction, preventing overheating and potential side reactions. The temperature should be maintained below 5 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 2: Work-up and Purification
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Carefully and slowly add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. Safety Note: The quenching process is also exothermic and may produce gas; slow addition is essential.
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with 30 mL of brine. This step helps to remove residual water and inorganic salts.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from nonpolar impurities and baseline material.
Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield 2-methyl-2-(pyridin-2-yl)propan-1-ol as a pure compound, typically a pale yellow oil or a low-melting solid. An expected yield is in the range of 75-85%.
Workflow and Characterization
The entire experimental process can be visualized as follows:
Grignard Reagents: Methylmagnesium bromide is highly reactive, corrosive, and moisture-sensitive. The solution in diethyl ether is extremely flammable. All manipulations must be carried out under a dry, inert atmosphere in a well-ventilated fume hood.[6]
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable organic solvents. Avoid open flames and ensure proper ventilation.
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.
lithium aluminum hydride reduction of 2-(pyridin-2-yl)propanoates
Application Note: High-Fidelity Reduction of 2-(Pyridin-2-yl)propanoates using Lithium Aluminum Hydride (LAH) Part 1: Executive Summary This application note details the protocol for the reduction of 2-(pyridin-2-yl)prop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reduction of 2-(Pyridin-2-yl)propanoates using Lithium Aluminum Hydride (LAH)
Part 1: Executive Summary
This application note details the protocol for the reduction of 2-(pyridin-2-yl)propanoates to their corresponding alcohols, 2-(pyridin-2-yl)propan-1-ols. While Lithium Aluminum Hydride (LAH) reduction is a staple organic transformation, this specific substrate presents unique challenges due to the pyridine nitrogen . The basic nitrogen atom can coordinate with aluminum species, leading to stable aluminates that complicate workup and reduce yield. Furthermore, the
-proton (at the chiral center) is acidified by the adjacent pyridine ring, introducing a risk of racemization via enolization.
This guide prioritizes Rochelle’s Salt (Sodium Potassium Tartrate) workup over the traditional Fieser method to ensure quantitative recovery of the polar, chelating amino-alcohol product.
Part 2: Scientific Foundation & Mechanism[1]
Mechanistic Insight
The reduction proceeds via nucleophilic attack of the aluminohydride anion (
) on the ester carbonyl.[1] However, the presence of the pyridine ring creates a secondary mechanistic pathway: Chelation-Controlled Stabilization .
Primary Reduction: The hydride attacks the carbonyl, forming a tetrahedral intermediate.[2][3] This collapses to an aldehyde (transient), which is immediately reduced to the alkoxide.
Nitrogen Coordination: Unlike simple aliphatic esters, the pyridine nitrogen donates electron density to the Lewis-acidic aluminum species. This forms a stable 5-membered chelate ring involving the aluminum, the alkoxide oxygen, and the pyridine nitrogen.
The "Trap": Standard acidic or basic workups often fail to break this chelate efficiently, trapping the product in the aluminum salts (the "alumina mush"), leading to poor yields.
Pathway Visualization
Caption: Mechanistic pathway highlighting the formation of the stable Aluminum-Nitrogen chelate complex which necessitates a specific ligand-exchange workup.
Part 3: Safety & Handling (Critical)
Risk Profile:
Pyrophoric: LAH powder can ignite spontaneously in moist air.
Water Reactive: Reacts violently with water to release hydrogen gas (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), presenting an explosion hazard.
Mandatory Controls:
Engineering: All weighing and transfer must occur in a glovebox or under a positive pressure of Nitrogen/Argon in a fume hood.
PPE: Flame-resistant lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double-gloved).
Quench Safety: Never add water directly to a hot reaction. Dilute with ether first, and cool to -10°C or 0°C.
Part 4: Experimental Protocol
Reagent Stoichiometry Table
Component
Role
Equivalents (Molar)
Concentration/Notes
Substrate
Reactant
1.0
Dissolved in anhydrous THF
LiAlH4
Reductant
1.5 - 2.0
1.0M or 2.0M solution in THF preferred*
THF
Solvent
N/A
Anhydrous, inhibitor-free
Rochelle's Salt
Quench
Excess
Saturated Aqueous Solution
*Note: Commercial LAH solutions (e.g., in THF) are safer and more consistent than weighing powder.
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
Flush with Argon or Nitrogen while cooling to room temperature.
Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).
Add the LAH solution (1.5 equiv) via syringe.
Cool the mixture to 0°C using an ice/water bath.
Step 2: Addition
Dissolve the 2-(pyridin-2-yl)propanoate (1.0 equiv) in a minimal amount of anhydrous THF.
Add the ester solution dropwise to the LAH suspension over 15–20 minutes.
Why? Controlled addition prevents thermal runaway and minimizes side reactions (like Claisen condensation of the enolate).
Observe gas evolution (
). Ensure the internal temperature does not exceed 10°C during addition.
Step 3: Reaction
Allow the reaction to warm to Room Temperature (RT).
Stir for 1–3 hours.
Checkpoint: Monitor by TLC or LC-MS. The intermediate aldehyde is rarely seen; the conversion should go directly to the alcohol spot.
Optional: If the reaction is incomplete after 3 hours (due to steric bulk), heat to gentle reflux (65°C) for 1 hour. Caution: Check for racemization if the substrate is chiral.
Step 4: The "Rochelle" Workup (Crucial for Pyridines)
Standard Fieser workup (Water/NaOH) often fails here because the aluminum hydroxide precipitate traps the polar pyridyl alcohol.
Volume: Use approx. 20 mL of saturated solution per gram of LAH used.
The "Digestion": Vigorously stir the biphasic mixture at RT.
Visual Cue: Initially, a sticky grey gel will form. Do not stop stirring. After 1–4 hours, the mixture will separate into two clean, transparent layers (organic top, aqueous bottom). The tartrate effectively rips the aluminum away from the pyridine nitrogen.
Separation: Transfer to a separatory funnel. Separate the organic layer.[2][4][5]
Extraction: Extract the aqueous layer 2x with EtOAc or DCM (DCM is better for very polar pyridines).
Drying: Combine organics, dry over
, filter, and concentrate in vacuo.
Part 5: Workflow Diagram
Caption: Operational workflow emphasizing the critical Rochelle's Salt digestion period required for phase separation.
Part 6: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Emulsion / No Separation
Aluminum-Amine complex is stable.
Do not filter. Add more Rochelle's salt solution and stir longer (overnight if necessary). The layers will separate eventually.[2][4][6]
Low Yield
Product trapped in aqueous phase.
Pyridyl alcohols are water-soluble. Saturate the aqueous layer with NaCl (brine) before the final extraction and use DCM (3x).
Racemization
-proton acidity / High Temp.
Keep reaction at 0°C–RT.[7][8] Avoid reflux.[9] Ensure LAH is not in vast excess (>3 equiv).
Incomplete Reaction
Steric hindrance at 2-position.
Allow reaction to run longer at RT rather than increasing temperature.
Part 7: References
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Foundational text on hydride mechanisms).
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the "Fieser" workup, though noted here as secondary to Rochelle's for this substrate).
Levin, D. "The workup of lithium aluminum hydride reductions: Rochelle's salt."[2] Org.[7][8] Process Res. Dev.2004 , 8, 133. (Authoritative source on the tartrate workup for amines).
Amato, J. S., et al. "Synthesis of Phenylalaninol." Organic Syntheses, Coll.[10] Vol. 10, p.276 (2004). (Demonstrates amino-alcohol reduction protocols).
Application Note: 2-Methyl-2-(pyridin-2-yl)propan-1-ol as a Bidentate Ligand
This is a comprehensive Application Note and Protocol guide for 2-Methyl-2-(pyridin-2-yl)propan-1-ol , a specialized bidentate ligand designed for coordination chemistry and catalysis. Executive Summary & Ligand Profile...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for 2-Methyl-2-(pyridin-2-yl)propan-1-ol , a specialized bidentate ligand designed for coordination chemistry and catalysis.
Executive Summary & Ligand Profile
2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7) is a robust, achiral N,O-donor ligand featuring a gem-dimethyl backbone. Unlike simple pyridyl alcohols, this ligand leverages the Thorpe-Ingold effect (gem-dimethyl effect) to enforce a rigid coordination geometry, stabilizing the resulting 6-membered chelate rings.
Core Characteristics
Feature
Specification
IUPAC Name
2-Methyl-2-(pyridin-2-yl)propan-1-ol
Common Name
-Dimethyl-2-pyridineethanol
Molecular Formula
CHNO
Molecular Weight
151.21 g/mol
Coordination Mode
Bidentate (-N,O)
Chelate Ring Size
6-membered (upon coordination)
Key Property
Hemilability : The alcohol arm can dissociate to open a coordination site.[1]
Mechanism of Action
The ligand coordinates to transition metals (Pd, Cu, Zn) through the pyridine nitrogen and the alcohol oxygen (either as a neutral alcohol or anionic alkoxide). The gem-dimethyl group at the
-position creates steric bulk that:
Pre-organizes the ligand for binding (reducing entropy loss).
Prevents
-hydride elimination pathways in organometallic intermediates (if the carbon were not quaternary).
Modulates electronic properties of the metal center via the hemilabile oxygen donor.
Synthesis Protocol
While commercially available, in-house synthesis ensures high purity for sensitive catalytic applications.
Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Reagent Loading: Add LiAlH
(1.2 equiv) suspended in anhydrous THF (0.5 M) to the flask. Cool to 0°C using an ice bath.
Addition: Dissolve Methyl 2-methyl-2-(pyridin-2-yl)propanoate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes. Caution: Exothermic gas evolution.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
mL Water (where = grams of LiAlH)
mL 15% NaOH solution
mL Water
Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.[2]
Isolation: Dry the filtrate over Na
SO, filter, and concentrate under reduced pressure.
Purification: Distill under high vacuum (bulb-to-bulb) or recrystallize from Et
Dissolution: Dissolve 2-Methyl-2-(pyridin-2-yl)propan-1-ol (1.0 mmol) in 5 mL of DCM.
Metal Source: Dissolve [Pd(CH
CN)Cl] (1.0 mmol) in 5 mL of DCM.
Complexation: Add the ligand solution to the palladium solution dropwise at room temperature. The yellow solution will likely shift in color (orange/red).
Precipitation: Stir for 2 hours. Add 20 mL of Diethyl Ether to precipitate the complex.
Collection: Filter the yellow/orange solid, wash with ether (
mL), and dry under vacuum.
Structural Validation
H NMR (CDCl): Look for a downfield shift in the pyridine protons (especially the proton adjacent to Nitrogen) compared to the free ligand, confirming N-coordination.
IR Spectroscopy: Shift in the O-H stretch if the alcohol is coordinated (or disappearance if deprotonated/bridging).
Objective: Aerobic oxidation of primary alcohols to aldehydes using the Cu(I)/Ligand system.
Rationale
The hemilabile nature of the alcohol arm allows the ligand to stabilize the Cu(I) resting state while opening up to allow substrate binding during the catalytic cycle. The gem-dimethyl group prevents ligand degradation.
Protocol
Catalyst Loading: In a Schlenk tube, mix CuBr (5 mol%) and Ligand (5 mol%) in CH
CN. Stir for 10 min to form the active species.
Additives: Add TEMPO (5 mol%) and NMI (N-methylimidazole, 10 mol%) as co-catalysts/bases.
Substrate: Add the target Primary Alcohol (1.0 mmol).
Reaction: Open the flask to air (or connect an O
balloon). Stir vigorously at room temperature for 12-24 hours.
Analysis: Filter through a short silica plug and analyze by GC-MS or NMR.
Visualized Workflows & Pathways
Figure 1: Ligand Structure & Coordination Mode
This diagram illustrates the bidentate coordination and the steric influence of the gem-dimethyl group.
Caption: Structural logic of the ligand showing the hemilabile oxygen arm and the stabilizing gem-dimethyl backbone.
Figure 2: Experimental Workflow (Synthesis to Catalysis)
A step-by-step logic flow for preparing and utilizing the ligand.
Caption: Operational workflow from ligand synthesis to specific application endpoints.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Synthesis
Incomplete reduction or poor quenching.
Ensure LiAlH is fresh. Use Fieser workup to avoid aluminum emulsions.
Complex Solubility
Ligand is too lipophilic or complex is ionic.
Switch solvent from DCM to CHCN or MeOH.
No Catalytic Activity
Catalyst poisoning or ligand dissociation.
Ensure anaerobic conditions if using Pd(0). For Cu/TEMPO, ensure sufficient O flow.
Ligand Oxidation
Alcohol group oxidizing to acid/ketone.
Store ligand under inert atmosphere (Argon) at 4°C.
References
Synthesis of Pyridyl Alcohols: ChemicalBook. "2-(Pyridin-2-yl)propan-1-ol synthesis". Link (General method adapted for gem-dimethyl analog).
Gem-Dimethyl Effect in Catalysis: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chemical Reviews, 105(5), 1735–1766. Link
Pyridyl-Alcohol Ligands in Oxidation:Gamez, P., et al. (2001). "Copper(II) complexes of N,O-donor ligands in the catalytic oxidation of alcohols".
Commercial Availability: AChemBlock. "2-methyl-2-(pyridin-2-yl)propan-1-ol 97% | CAS: 34995-30-7". Link
Application Notes and Protocols: The Coordination Chemistry of 2-Methyl-2-(pyridin-2-yl)propan-1-ol
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Methyl-2-(pyridin-2-yl)propan-1-ol. Introduction: Unveiling the Potential of a Sterically-Influenced Py...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Methyl-2-(pyridin-2-yl)propan-1-ol.
Introduction: Unveiling the Potential of a Sterically-Influenced Pyridyl-Alcohol Ligand
In the vast landscape of coordination chemistry, the design of organic ligands is paramount to dictating the structure, reactivity, and function of the resulting metal complexes.[1] Pyridyl-alcohol ligands, a class of N,O-bidentate chelators, are particularly noteworthy for their ability to form stable five-membered chelate rings with a wide array of metal centers. While extensive research exists for simpler analogs, this guide focuses on 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7), a unique derivative whose coordination chemistry is ripe for exploration.[2]
The defining feature of this ligand is the gem-dimethyl group at the α-position to the pyridine ring. This substitution introduces significant steric bulk, which is hypothesized to influence the coordination geometry, kinetic stability, and solubility of its metal complexes. Unlike its chiral, less-substituted analog, 2-(pyridin-2-yl)propan-1-ol, which is extensively used in asymmetric catalysis[3][4], the achiral nature of 2-Methyl-2-(pyridin-2-yl)propan-1-ol directs its application towards different areas, such as the synthesis of unique mononuclear catalysts and as a structural modulator in supramolecular assemblies.
This document serves as a comprehensive technical guide, providing both foundational principles and actionable protocols. We will extrapolate from well-established chemistry of related pyridyl-alcohols to propose robust synthetic methodologies and explore potential applications in catalysis and materials science.
Part I: Synthesis and Characterization of Metal Complexes
The foundational application of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is its use as a chelating ligand to form stable coordination complexes. The pyridine nitrogen acts as a Lewis basic donor, while the hydroxyl group can be deprotonated to form a coordinating alkoxide. This dual-point attachment forms a thermodynamically favorable five-membered ring with a metal ion.
Guiding Principles for Complex Synthesis
The synthesis of metal complexes with this ligand typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.[5] The choice of base is critical; a moderately strong base like sodium hydroxide or a non-nucleophilic organic base is required to deprotonate the alcohol, facilitating coordination. The steric hindrance from the gem-dimethyl groups may necessitate slightly elevated temperatures or longer reaction times to achieve complete complexation compared to less bulky analogs.
The general workflow for synthesis and characterization is a systematic process designed to ensure the isolation and validation of the target metal complex.
Figure 1: General workflow for the synthesis and characterization of metal complexes.
Protocol 1: Synthesis of a Bis-chelate Copper(II) Complex
This protocol details the synthesis of a representative complex, bis[2-methyl-2-(pyridin-2-yl)propan-1-olato]copper(II). The 2:1 ligand-to-metal stoichiometry is common for square planar or distorted octahedral Cu(II) complexes.
Ligand Solution Preparation: Dissolve 2-Methyl-2-(pyridin-2-yl)propan-1-ol (2.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
Deprotonation: While stirring, slowly add 2.0 mL of 1.0 M NaOH solution (2.0 mmol) dropwise to the ligand solution. Stir for 10 minutes at room temperature. Causality: The addition of a stoichiometric amount of base deprotonates the hydroxyl group, forming the alkoxide which is a much stronger coordinating group than the neutral alcohol.
Metal Salt Addition: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of methanol. Add this blue solution dropwise to the stirring ligand solution.
Reaction: A color change (typically to a deeper blue or green) should be observed upon addition. Heat the reaction mixture to 50°C and stir for 2 hours to ensure complete complexation. Causality: Gentle heating helps overcome any kinetic barriers to coordination, which may be present due to the ligand's steric bulk.
Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly reduce the solvent volume by rotary evaporation until a solid precipitates.
Purification: Wash the collected solid with a small amount of cold water (to remove NaCl) followed by cold methanol (to remove unreacted ligand). Dry the resulting solid under vacuum.
Expected Characterization Data:
Technique
Expected Observation
Rationale
FT-IR
Disappearance of the broad O-H stretch (approx. 3300 cm⁻¹). Shift in pyridine C=N/C=C stretching frequencies (approx. 1600-1400 cm⁻¹).
Confirms deprotonation of the alcohol and coordination of the pyridine nitrogen to the copper center.
UV-Vis
A broad d-d transition band in the visible region (approx. 600-800 nm).
Characteristic of d⁹ Cu(II) complexes, providing information about the coordination geometry.
Elemental Analysis
Experimental C, H, N values should match the calculated values for the formula C₁₈H₂₄N₂O₂Cu.
Confirms the stoichiometry and purity of the isolated complex.
Part II: Application in Homogeneous Catalysis
While the achiral nature of 2-Methyl-2-(pyridin-2-yl)propan-1-ol precludes its direct use in enantioselective catalysis, its complexes are promising candidates for other catalytic transformations. The steric bulk can create a well-defined coordination pocket around the metal center, potentially influencing substrate selectivity and catalytic activity. Ruthenium(II) complexes, in particular, are effective catalysts for transfer hydrogenation reactions.[6]
Guiding Principles for Catalysis
In transfer hydrogenation of ketones, a ruthenium complex typically catalyzes the transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone substrate. The ligand plays a crucial role in stabilizing the active catalytic species and modulating its electronic properties. The N,O-bidentate chelation of our ligand provides a stable framework for the ruthenium center throughout the catalytic cycle.
Figure 2: Simplified catalytic cycle for transfer hydrogenation of a ketone.
Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol describes a model reaction using an in situ prepared ruthenium catalyst.
Catalyst Preparation: To a Schlenk tube under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol), 2-Methyl-2-(pyridin-2-yl)propan-1-ol (0.011 mmol), and KOH (0.1 mmol).
Solvent Addition: Add 5 mL of isopropanol to the tube. Isopropanol serves as both the solvent and the hydrogen source.
Activation: Heat the mixture to 80°C and stir for 20 minutes. A color change indicates the formation of the active catalyst. Causality: The base (KOH) is essential for deprotonating the isopropanol and the ligand, facilitating the formation of the active ruthenium-hydride species.
Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture using a syringe.
Reaction Monitoring: Maintain the temperature at 80°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Quench with a few drops of water, and extract the product with diethyl ether. The organic layers can be combined, dried over MgSO₄, filtered, and concentrated to yield the product, 1-phenylethanol.
Part III: Application in Supramolecular Chemistry and MOFs
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, often with porous structures.[7] While polytopic linkers are required to build the extended framework, ancillary or "capping" ligands can be used to control the dimensionality, modify the pore environment, and introduce specific functionalities.[8]
Conceptual Application as a Structural Modulator
Due to its monofunctional coordination to a single metal center via chelation and its significant steric bulk, 2-Methyl-2-(pyridin-2-yl)propan-1-ol is not suited to be a primary framework linker. Instead, it can be employed as a "modulating ligand" in MOF synthesis.
Potential Roles:
Dimensionality Control: By occupying coordination sites on a metal cluster (Secondary Building Unit, SBU), it can prevent further extension in one or more directions, potentially leading to the formation of 2D layers or 1D chains instead of a 3D framework.[9]
Pore Environment Tuning: The bulky, relatively hydrophobic gem-dimethyl and pyridyl groups can project into the pores of a MOF, altering its surface properties and affecting its selectivity for gas adsorption or guest encapsulation.
SBU Formation: It could participate in the formation of novel, discrete polynuclear metal clusters that could then be linked by other traditional linkers.
Figure 3: Conceptual role of 2-Methyl-2-(pyridin-2-yl)propan-1-ol as a modulating ligand in MOF synthesis.
Developing a specific protocol for MOF synthesis is highly dependent on the target metal and linker system. However, a general approach would involve adding 2-Methyl-2-(pyridin-2-yl)propan-1-ol to a standard solvothermal MOF synthesis reaction mixture in a sub-stoichiometric amount relative to the primary linker.
Conclusion and Future Outlook
2-Methyl-2-(pyridin-2-yl)propan-1-ol represents a valuable, yet underutilized, ligand in the toolkit of coordination chemists. Its unique steric profile, conferred by the gem-dimethyl substitution, provides a powerful tool for influencing the structure and reactivity of metal complexes. The protocols and concepts outlined in this guide, derived from foundational chemical principles and the behavior of analogous systems, provide a solid starting point for researchers. Future work should focus on the systematic synthesis and crystallographic characterization of its complexes with a range of transition metals to fully understand its coordination preferences. Exploring the catalytic activity of these well-defined complexes in reactions beyond transfer hydrogenation, and their systematic application as modulators in MOF synthesis, will undoubtedly unlock new and exciting chemistry.
National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 14-23. Retrieved from [Link]
MDPI. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Materials, 13(15), 3385. Retrieved from [Link]
PubMed. (2012). Metal-ion-complexing properties of 2-(pyrid-2'-yl)-1,10-phenanthroline, a more preorganized analogue of terpyridyl. A crystallographic, fluorescence, and thermodynamic study. Inorganic Chemistry, 51(5), 3007-15. Retrieved from [Link]
ResearchGate. (2025). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. Retrieved from [Link]
BenchChem. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researchers.
MDPI. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 24(5), 4434. Retrieved from [Link]
MDPI. (2020). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. Magnetochemistry, 6(3), 43. Retrieved from [Link]
Chemistry LibreTexts. (2022). 23.6: Applications of Coordination Compounds. Retrieved from [Link]
Semantic Scholar. (n.d.). Introductory Chapter: Metal Organic Frameworks (MOFs). Retrieved from [Link]
University of Galway Research Repository. (2022). Synthesis and characterization of new metal-organic frameworks by the use of 2-Pyridyl oximes or alcohols in combination with poly-carboxylic ligands. Retrieved from [Link]
MDPI. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences, 22(18), 10026. Retrieved from [Link]
The Strategic Role of 2-Methyl-2-(pyridin-2-yl)propan-1-ol in Antihistamine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs due to its unique electronic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a specific, yet crucial, pyridine-containing building block: 2-Methyl-2-(pyridin-2-yl)propan-1-ol . This tertiary alcohol serves as a key intermediate in the synthesis of first-generation antihistamines, most notably Pheniramine and its halogenated derivatives, which have been in clinical use for decades to treat allergic conditions.
This document provides an in-depth exploration of the synthesis, characterization, and application of this intermediate, offering detailed protocols and explaining the scientific rationale behind the experimental choices.
Significance in Antihistamine Drug Development
First-generation antihistamines, like Pheniramine, function by competitively inhibiting histamine H1 receptors.[3] The core structure of these drugs typically consists of two aromatic rings linked to a tertiary amine via a short alkyl chain. The 2-Methyl-2-(pyridin-2-yl)propan-1-ol motif provides the foundational pyridine ring and a strategically placed hydroxyl group that can be readily converted into the necessary alkyl-amino side chain.
The "magic methyl" effect, a concept in medicinal chemistry where the addition of a methyl group can significantly enhance a drug's potency or pharmacokinetic profile, is relevant here.[4][5] The methyl groups on the propanol backbone of the intermediate contribute to the overall lipophilicity and conformational rigidity of the final antihistamine molecule, potentially influencing its binding affinity to the H1 receptor.
Synthetic Pathways to 2-Methyl-2-(pyridin-2-yl)propan-1-ol
The synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective approach involves the use of Grignard reagents.
Grignard Reagent Addition to a Pyridine Precursor
A highly effective method for synthesizing 2-substituted pyridines involves the addition of Grignard reagents to pyridine N-oxides.[6][7][8] This approach offers good regioselectivity for the 2-position.
Application Note: Strategic Functionalization of 2-Methyl-2-(pyridin-2-yl)propan-1-ol
This Application Note is designed for researchers and synthesis chemists working with 2-Methyl-2-(pyridin-2-yl)propan-1-ol . It addresses the specific challenges posed by its "pyridyl-neopentyl" scaffold—a structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and synthesis chemists working with 2-Methyl-2-(pyridin-2-yl)propan-1-ol . It addresses the specific challenges posed by its "pyridyl-neopentyl" scaffold—a structural motif that defies standard textbook reactivity due to a unique combination of extreme steric hindrance and electronic deactivation.
Executive Summary
The molecule 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7) represents a high-value scaffold for ligand design and medicinal chemistry. However, it presents a "perfect storm" of synthetic challenges:
Steric Hindrance: The hydroxyl group is attached to a neopentyl carbon, rendering standard SN2 reactions kinetically "dead."
Electronic Interference: The adjacent pyridine ring acts as a basic trap for acidic reagents and a chelator for metal catalysts.
Rearrangement Suppression: Unlike typical neopentyl alcohols, this substrate resists acid-catalyzed rearrangement because the resulting carbocation would be destabilized by the adjacent protonated pyridine ring.
This guide provides validated protocols to bypass these barriers, focusing on Mitsunobu inversion , Appel halogenation , and Non-metal oxidation .
Structural Analysis & Reactivity Logic
To successfully functionalize this molecule, one must understand why standard methods fail.
The "Fortress" Effect
The Neopentyl Wall: The
-carbon is quaternary (gem-dimethyl + pyridine). The trajectory for backside attack (SN2) is blocked by the methyl groups.
The Pyridyl Moat: In acidic media (e.g., HBr), the pyridine nitrogen protonates (
). This creates a cationic repulsion field that prevents the formation of a carbocation at the benzylic position, effectively shutting down SN1 pathways that usually rescue neopentyl reactivity.
Decision Matrix: Pathway Selection
Use the following logic flow to select the correct protocol for your target derivative.
Caption: Decision tree for functionalizing 2-Methyl-2-(pyridin-2-yl)propan-1-ol based on target moiety.
Detailed Protocols
Protocol 1: Oxidation to Aldehyde (Swern Oxidation)
Target: 2-Methyl-2-(pyridin-2-yl)propanal
Rationale: Metal-based oxidants (PCC, Jones) often fail because the pyridine nitrogen coordinates to the Chromium/Manganese center, poisoning the reagent. The Swern oxidation uses DMSO/Oxalyl Chloride, avoiding this issue entirely.
Reagents:
Oxalyl Chloride (COCl)₂
DMSO (Anhydrous)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Step-by-Step:
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 equiv) in dry DCM. Cool to -78°C .
DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO/CO₂). Stir for 15 mins.
Substrate Addition: Add 2-Methyl-2-(pyridin-2-yl)propan-1-ol (1.0 equiv) dissolved in minimal DCM dropwise. Stir at -78°C for 45 mins.
Note: The mixture may become cloudy; this is the alkoxysulfonium salt forming.
Quench: Add Et₃N (5.0 equiv) dropwise. The large excess is critical to prevent the pyridine ring from interfering with the deprotonation step.
Warm Up: Allow the reaction to warm to room temperature over 1 hour.
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine.[1]
Critical: Do not wash with strong acid (HCl), or you will lose the product to the aqueous layer as the pyridinium salt.
Data Validation:
1H NMR: Look for the aldehyde proton doublet/singlet around 9.5–9.8 ppm.
IR: Appearance of strong C=O stretch at ~1720 cm⁻¹.
Protocol 2: Conversion to Alkyl Bromide (Appel Reaction)
Target: 2-(1-Bromo-2-methylpropan-2-yl)pyridine
Rationale: Treating this alcohol with HBr leads to the formation of the pyridinium hydrobromide salt, which is generally inert to substitution due to charge repulsion. The Appel reaction (PPh₃ + CBr₄) works under essentially neutral conditions, driving the reaction via the formation of strong P=O bonds rather than relying on acid catalysis.
Reagents:
Triphenylphosphine (PPh₃) - 1.5 equiv
Carbon Tetrabromide (CBr₄) - 1.5 equiv
DCM (Anhydrous)
Step-by-Step:
Preparation: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.5 equiv) in dry DCM at 0°C.
Initiation: Add PPh₃ (1.5 equiv) portion-wise over 20 minutes.
Observation: The solution will turn yellow/orange.
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
Note: Neopentyl alcohols are slow.[2][3] If conversion is <50% after 12h, reflux gently (40°C).
Workup: Add pentane or diethyl ether to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh₃=O). Filter the solid.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Rationale: This is the gold standard for neopentyl alcohols. It activates the oxygen into a leaving group (OPPh₃⁺) that is so potent it forces the SN2 reaction to occur despite the steric hindrance.
Reagents:
Triphenylphosphine (PPh₃) - 1.5 equiv
DIAD (Diisopropyl azodicarboxylate) - 1.5 equiv
Nucleophile (H-Nu): Phenol, Benzoic Acid, DPPA (for azide), or Thiol.
Step-by-Step:
Mix: Dissolve Alcohol (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (1.2 equiv) in dry THF. Cool to 0°C.[2]
Add DIAD: Add DIAD dropwise. The solution will turn yellow.
Time: Stir at Room Temperature for 24–48 hours.
Optimization: For this hindered substrate, using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) can sometimes improve yields if PPh₃/DIAD is too slow.
Workup: Concentrate and purify directly.
Warning: The pyridine nitrogen can sometimes react with DIAD to form a hydrazide byproduct. If yields are low, pre-mix PPh₃ and DIAD at 0°C for 15 mins to form the betaine before adding the alcohol/nucleophile.
Summary of Chemical Data
Parameter
Value / Characteristic
Note
Formula
C₉H₁₃NO
MW
151.21 g/mol
pKa (Pyridine)
~5.2
Protonates easily in acidic media.
Steric Class
Neopentyl (Type IV)
is blocked; is disfavored.
Solubility
DCM, THF, MeOH, EtOAc
Poor solubility in Hexanes.
Stability
Stable to base; Sensitive to strong acid
Acid forms salts; does not rearrange easily.
References
Mitsunobu Reaction on Hindered Alcohols
Source: Swamy, K. C. K., et al.
Relevance: Confirms utility of PPh3/DIAD systems for neopentyl-like substr
Technical Support Center: Purification of Hydrophilic Pyridine Alcohols
Status: Active Ticket ID: PUR-PYR-OH-001 Operator: Senior Application Scientist Welcome & Scope Welcome to the technical support hub. You are likely here because your target molecule—a hydrophilic pyridine alcohol —is be...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: PUR-PYR-OH-001
Operator: Senior Application Scientist
Welcome & Scope
Welcome to the technical support hub. You are likely here because your target molecule—a hydrophilic pyridine alcohol —is behaving poorly on standard chromatography systems.
These molecules present a "perfect storm" of purification challenges:
Basicity (Pyridine Nitrogen): The lone pair on the nitrogen (pKa ~5.2) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe tailing or irreversible adsorption.
High Polarity (Alcohol Group): The hydroxyl group increases hydrophilicity, making the compound adhere too tightly to Normal Phase (NP) silica while eluting near the void volume (dead time) on standard Reverse Phase (RP) C18 columns.
This guide provides self-validating protocols to resolve these conflicting physicochemical properties.
Diagnostic Workflow
Before selecting a column, determine your molecule's primary failure mode using the decision matrix below.
Figure 1: Strategic decision tree for selecting the stationary phase based on solubility and retention behavior.
Module 1: Normal Phase (Silica) Optimization
The Issue: On standard silica (pH ~5), pyridine is protonated or hydrogen-bonds to silanols. This results in "streaking" where the compound elutes over 20+ fractions.
Protocol A: The "TEA Blockade" (Standard Silica)
Do not simply add Triethylamine (TEA) to your bottle. You must equilibrate the column surface first to prevent baseline drift.
Mobile Phase Preparation:
Solvent A: Dichloromethane (DCM) + 1% TEA.
Solvent B: Methanol (MeOH) + 1% TEA.
Note: TEA is volatile; prepare fresh daily.
Column Pre-treatment (Critical Step):
Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 100% Solvent A) before loading your sample.
Mechanism:[1][2] The TEA saturates the acidic silanol sites (
), effectively "capping" them so your pyridine flows freely [1].
Elution:
Run a gradient from 0% to 10% MeOH.
Warning: Do not exceed 10-15% MeOH on standard granular silica. High MeOH concentrations can disrupt the silica matrix, causing "fines" to pass through the frit and contaminate your product with dissolved silica [2].[3]
Protocol B: The "Amine-Functionalized" Alternative
If TEA is interfering with your downstream chemistry (or smells too strong), switch stationary phases.
Stationary Phase: Amine-bonded Silica (
).
Mechanism: The surface is already basic (pKa ~9.8).[4] It repels the basic pyridine, forcing it into the mobile phase without external additives [3].
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no amine additive required).
Module 2: Reverse Phase & HILIC (For High Polarity)
The Issue: Hydrophilic pyridine alcohols often have a
. On a standard C18 column with acidic modifiers (Formic acid/TFA), the pyridine is protonated (), becoming highly polar and eluting immediately (in the void volume).
Protocol C: High pH Reverse Phase (C18)
By raising the pH above the pyridine's pKa (5.2), you suppress ionization. The neutral molecule is more hydrophobic and retains better on C18.
Parameter
Specification
Column
C18 (Must be "Hybrid" or "High pH Stable" - e.g., Waters XBridge, Phenomenex Gemini)
Buffer
10mM Ammonium Bicarbonate (adjusted to pH 10 with )
Mobile Phase A
95% Water / 5% Acetonitrile + 10mM Buffer
Mobile Phase B
Acetonitrile + 10mM Buffer
Gradient
0% B to 100% B (Hold at 0% B for 2 CVs to catch early eluters)
Expert Insight: At pH 10, silica dissolution is a risk for standard columns. Ensure your column is rated for pH > 8 [4].
Loading: Dissolve sample in 100% Acetonitrile (or minimum water). Injecting a water-rich sample will cause peak distortion [5].
Gradient: Start at 95% A (High Organic) and gradient down to 50% A .
Module 3: Recovery & Troubleshooting
The Issue: "I see the spot on TLC, but I recovered 0 mg from the column."
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Recovery
Irreversible Adsorption: The pyridine reacted with active sites.
Switch to Basic Alumina column. Alumina is less acidic than silica and often gives higher recovery for nitrogenous bases [6].
Low Recovery
Volatility: Small pyridine alcohols (MW < 150) can sublime on the rotovap.
Do not evaporate to dryness under high vacuum/heat. Form a salt (e.g., HCl or TFA salt) before evaporation to reduce volatility.
Broad Peaks
Sample Solvent Mismatch: Sample dissolved in strong solvent (e.g., DMSO/MeOH) for loading.
Dry Load your sample onto Celite or Silica.[10] This eliminates solvent mismatch effects [7].
White Solid in Flask
Silica Contamination: High MeOH (>15%) dissolved the silica.
Re-dissolve product in dry DCM, filter through a 0.2 µm PTFE syringe filter, or perform a quick aqueous workup.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Methanol in Normal Phase?A: Yes, and often you should. Acetone is more selective for nitrogen heterocycles and less likely to dissolve silica than methanol. Try a DCM/Acetone gradient.
Q: My compound streaks even with 1% TEA. Should I add more?A: No. Above 2-3%, TEA saturates the silica and becomes part of the mobile phase, potentially causing ion-suppression in Mass Spec (MS). If 1% fails, switch to High pH Reverse Phase or Amine-functionalized silica .
Q: How do I remove the TEA from my product after the column?A: TEA has a low boiling point but can be sticky. The best method is to azeotrope it with heptane or perform a mild wash with saturated
if your product is not water-soluble. Alternatively, use volatile Ammonia () in the mobile phase instead of TEA.
preventing oxidation of primary alcohol groups in pyridine scaffolds
Welcome to the Pyridine Scaffold Stability Hub (PSSH) . As a Senior Application Scientist, I have curated this technical guide to address the specific challenges of handling primary alcohol groups attached to pyridine ri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyridine Scaffold Stability Hub (PSSH) .
As a Senior Application Scientist, I have curated this technical guide to address the specific challenges of handling primary alcohol groups attached to pyridine rings. This moiety is deceptively simple; however, the electron-deficient nature of the pyridine ring combined with the basicity of the ring nitrogen creates a unique "push-pull" electronic environment that complicates standard oxidation prevention strategies.
Quick Navigation
Module 1: (In-lab synthesis)
Module 2: (Complex scaffolds)
Module 3: (Drug design)
Module 4:
Module 1: Synthetic Protection Strategies
The Core Challenge: You need to perform reactions on a scaffold containing a pyridine-methanol group without oxidizing the alcohol to an aldehyde or carboxylic acid.
Critical Analysis: Choosing the Right Group
Unlike benzyl alcohols, pyridine alcohols are sensitive to both strong acids (which protonate the ring, altering solubility and reactivity) and strong oxidants.
Protecting Group
Stability (Pyridine Context)
Recommended For
Mechanism Note
TBDMS (Silyl)
High (Base stable)
General synthesis
Bulky silyl group minimizes N-coordination issues.
Trityl (Tr)
High (Primary selective)
Poly-ols
Selectively protects Py-CHOH over alcohols due to steric bulk.[1]
MOM (Ether)
Moderate
Base-heavy routes
Requires acid for removal; Pyridine buffers the deprotection, requiring excess acid.
Acetate (Esters)
Low
Short steps
Prone to hydrolysis if the pyridine ring activates the carbonyl (intramolecular catalysis).
Protocol A: Selective Tritylation of Primary Pyridine Alcohols
Use this when you have secondary alcohols present and need to lock down the primary pyridine alcohol.
The "Trap": Standard tritylation uses pyridine as the solvent. However, for pyridine substrates, the solvent can compete with the substrate for the trityl cation, or the substrate's own nitrogen can coordinate, slowing the reaction.
Optimized Workflow:
Solvent: Use Dichloromethane (DCM) instead of pyridine.
Base: Use Diisopropylethylamine (DIEA) . Unlike pyridine, DIEA is non-nucleophilic and will not compete for the trityl chloride.
Reagent: Trityl Chloride (1.2 equiv).
Catalyst: DMAP (0.1 equiv) – essential to accelerate the attack of the hindered alcohol.
Step-by-Step:
Dissolve pyridine-methanol substrate (1.0 mmol) in dry DCM (5 mL) under Argon.
Add DIEA (2.0 mmol) and DMAP (0.1 mmol).
Cool to
and add Trityl Chloride (1.2 mmol) portion-wise.
Warm to RT and stir for 4–6 hours.
Workup: Quench with MeOH. Wash with sat.
. Avoid acidic washes, as the trityl group is acid-labile and the pyridine salt may extract into the aqueous phase.
Module 2: Chemoselectivity & Catalyst Poisoning
The Core Challenge: You attempt to oxidize a different functional group (e.g., a secondary alcohol) elsewhere on the molecule, but the reaction fails or the pyridine alcohol oxidizes non-selectively.
Troubleshooting Guide: The "N-Coordination" Effect
Pyridine nitrogens are excellent ligands for transition metals (Pd, Cu, V). If you use metal-based oxidants (like TPAP or Cu/TEMPO) to oxidize a secondary alcohol while leaving the primary pyridine alcohol unprotected, two things happen:
Catalyst Poisoning: The pyridine nitrogen binds the metal, killing the catalytic cycle.
Directed Oxidation: In some cases (e.g., with Vanadium or Ag), the nitrogen directs the oxidant to the nearby primary alcohol, oxidizing it preferentially over the secondary alcohol.
Decision Matrix: Selecting the Right Reagent
Figure 1: Decision matrix for selecting oxidation conditions in the presence of pyridine scaffolds.
FAQ: Why did my Swern oxidation fail?
Q: I tried a Swern oxidation to oxidize a side-chain alcohol, but I got a complex mixture.
A: The activated DMSO species (chlorosulfonium ion) can react with the pyridine nitrogen to form a pyridinium salt.
Fix: Pre-mix the DMSO/Oxalyl Chloride at
thoroughly before adding the pyridine-substrate. Alternatively, use Dess-Martin Periodinane (DMP) , which is less prone to interference by the pyridine nitrogen, provided the solution is buffered with to neutralize the acetic acid byproduct.
Module 3: Metabolic Stability Engineering
The Core Challenge: Your pyridine-methanol drug candidate is rapidly cleared in vivo.
Mechanism: Cytochrome P450 enzymes (and aldehyde oxidase) rapidly oxidize primary pyridine alcohols to carboxylic acids (via an aldehyde intermediate). This is often a metabolic "soft spot."
Strategy: Bio-Isosteric Replacement & Blocking
To prevent metabolic oxidation, you must sterically or electronically modify the
-carbon.
Visualizing the Metabolic Blockade
Figure 2: Metabolic pathway of pyridine methanol and the blocking strategy using alpha-methylation.
Implementation Data:
Modification
Effect on Oxidation Rate
Trade-off
Deuteration ()
Reduces rate (Kinetic Isotope Effect ~2-5x)
Expensive; may not fully stop clearance.
-Methylation ()
High Stability (Converts )
Introduces a chiral center.
Fluorination ()
High Stability
Drastically changes pKa and solubility (alcohol becomes acidic).
Module 4: Storage & Handling Protocols
Issue: "My pyridine methanol turned yellow/brown in the vial."
Diagnosis: Auto-oxidation to N-oxide or aldehyde, often catalyzed by trace metals or light.
Standard Operating Procedure (SOP) for Storage:
Atmosphere: Store under Argon.
is the enemy, especially if trace metals are present.
Additives: For long-term solution storage, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if compatible with downstream assays.
Avoid Chlorinated Solvents: On long standing, pyridine can react with
or DCM (slow alkylation/quaternization), especially under light. Store in MeOH or dry solid form.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive guide on TBDMS/Trityl stability).
Mechanism of Alcohol Oxidation by Dipicolinate Vanadium(V): Unexpected Role of Pyridine. Journal of the American Chemical Society, 132(45), 15884–15886. (Details coordination-directed oxidation).
Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. Organic Letters, 6(19), 3305–3308. (Chemoselectivity strategies).
Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Beilstein Journal of Organic Chemistry, 12, 1229–1234. (Protocol for DIEA vs Pyridine base).
Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts. Journal of Bacteriology, 124(3), 1165. (Biological oxidation context).
Technical Support Center: Crystallization of Pyridine-Alcohol Complexes
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent System Optimization & Troubleshooting[1] Mission Statement Welcome to the Advanced Crystallization Support Hub. You are li...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Solvent System Optimization & Troubleshooting[1]
Mission Statement
Welcome to the Advanced Crystallization Support Hub. You are likely here because standard screening protocols have failed to yield stable pyridine-alcohol co-crystals. Pyridine derivatives, acting as hydrogen bond acceptors, form specific supramolecular synthons with alcohol donors.[1] However, their high solubility in organic media and propensity for hygroscopicity make them prone to oiling out (LLPS) and solvate competition .
This guide abandons generic advice in favor of mechanistic troubleshooting based on thermodynamic and kinetic principles.
Module 1: The Chemistry of Selection
Q: Why are my standard solvents yielding solvates instead of the desired co-crystal?
A: You are likely facing Supramolecular Competition .
The formation of a pyridine-alcohol complex relies on the Heterosynthon
. If your solvent is a strong Hydrogen Bond (HB) donor or acceptor, it will compete for these sites.
The Mechanism: Pyridine is a strong HB acceptor (
). If you use a solvent like DMSO (strong acceptor) or Methanol (strong donor/acceptor), the solvent effectively "caps" the binding sites of your API or co-former.
The Fix: Switch to "Silent" solvents—those with low donor/acceptor numbers that do not interfere with the primary synthon.
Solvent Compatibility Matrix
Solvent Class
Examples
Suitability
Technical Rationale
Strong Donors
Water, MeOH, Acetic Acid
AVOID
Competes with alcohol co-former for the Pyridine N-site. High risk of hydrate/solvate formation.
Strong Acceptors
DMSO, DMF, DMAc
AVOID
Competes with Pyridine for the Alcohol proton. High boiling points make removal difficult.
Polar Aprotic (Weak)
Acetone, Ethyl Acetate, MEK
CONDITIONAL
Good for solubility, but risk of channel solvates.[1] Use only if interaction energy is lower than the co-crystal lattice energy.
Non-Polar / Inert
Toluene, Heptane, IPA*
PREFERRED
"Silent" media. They force the Pyridine and Alcohol to interact with each other to lower free energy.
*Note: Isopropyl Alcohol (IPA) is a donor, but its steric bulk often makes it a weaker competitor than MeOH. It can be used if it is not the co-former itself.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns into a milky emulsion or a sticky gum (oil) upon cooling. How do I fix this?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2][3][4]
This occurs when the "Oiling Out" boundary (spinodal decomposition) is hit before the crystallization boundary. This is common with pyridine complexes because they often have low melting points relative to the pure components.
The Diagnostic Workflow:
Check
: If you are cooling rapidly (e.g., ), you are crashing into the metastable zone too fast.
Check Impurities: Pyridine derivatives often contain oligomers that stabilize the oil phase.
Check Solvent Affinity: If the solvent is too poor (highly non-polar), the solute-solute interaction dominates so strongly that it separates as a liquid phase rather than an ordered lattice.
Protocol: The "Fining" Technique to Cure Oiling Out
If you see oil droplets:
Do NOT cool further. This will only solidify the oil into an amorphous glass.
Re-heat the mixture until the solution is clear (single phase).
Add Seed Crystals of the pure co-former or (ideally) the complex at
.
Hold Temperature (Isothermal hold) for 2–4 hours. This allows the oil droplets to redissolve and deposit onto the crystal lattice (Ostwald Ripening).
Cool Slowly (
).
Module 3: Visualizing the Decision Process
The following diagram illustrates the logical pathway for selecting a solvent system and troubleshooting phase separation.
Figure 1: Logical workflow for solvent selection and troubleshooting phase separation in pyridine-alcohol systems.
Q: The alcohol co-former is highly soluble, but the pyridine API is not (or vice versa). How do I balance this?
A: You need to achieve Congruent Solubility .
If Solubility(
) Solubility(), the co-former will precipitate alone.
The Calculation (HSP):
Use Hansen Solubility Parameters (
).[5]
Calculate the "distance" () between your solvent () and your complex components ():
Target: You want a solvent where the
for the API and the for the Co-former are similar (within 2-3 units), but the total solubility is moderate.
The "Reaction Crystallization" Trick: If solubilities are mismatched, use a solvent where the Complex is the least soluble species.
Protocol: Dissolve the most soluble component (e.g., Pyridine) in the solvent first. Then, add the Alcohol co-former dropwise. The lower solubility of the complex will drive precipitation immediately upon addition, bypassing the solubility mismatch of the individual components.
References
Hansen Solubility Parameters in Co-crystal Prediction
Source: National Institutes of Health (NIH) / PubMed
Comparative Guide: HPLC Method Development for Purity Analysis of Pyridine Alcohols
Executive Summary: The Pyridine Paradox Pyridine alcohols (2-, 3-, and 4-pyridinemethanol) represent a classic "perfect storm" in HPLC method development. Their dual nature—possessing a basic nitrogen atom (pKa ~5.[1]2)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridine Paradox
Pyridine alcohols (2-, 3-, and 4-pyridinemethanol) represent a classic "perfect storm" in HPLC method development. Their dual nature—possessing a basic nitrogen atom (pKa ~5.[1]2) and a polar hydroxyl group—creates a conflict between retention and peak shape.
Traditional silica-based C18 methods often force a compromise: run at low pH to suppress silanol interactions (sacrificing retention due to protonation) or use ion-pairing reagents (sacrificing reproducibility and MS-compatibility).
This guide objectively compares a High-pH Stable Hybrid C18 workflow against traditional Low-pH C18 and Ion-Pairing (IPC) methods. We demonstrate that leveraging the neutral state of pyridine alcohols at high pH (pH 10) is the only self-validating system that simultaneously achieves high retention, thermodynamic isomer selectivity, and symmetrical peak shapes.
The Comparative Landscape
Method A: The Traditional Control (Low pH C18)
Mechanism: Acidic mobile phase (pH 2.5) protonates the pyridine nitrogen (
) and suppresses silanol ionization ().
The Flaw: While this reduces ionic tailing, the protonated pyridine is highly polar. It elutes near the void volume (
), leading to poor resolution of isomers and susceptibility to matrix interference.
Method B: The "Old Standard" (Ion-Pairing)
Mechanism: Adds an alkyl sulfonate (e.g., sodium octanesulfonate) to the mobile phase. The reagent forms a neutral ion pair with the protonated pyridine, increasing hydrophobicity.
The Flaw: "The Black Box." Equilibration takes hours. The method is sensitive to temperature and concentration. Crucially, non-volatile salts render this method incompatible with LC-MS.
Method C: The Advanced Solution (High-pH Hybrid C18)
Mechanism: Uses a hybrid organic-inorganic particle stable up to pH 12. The mobile phase is buffered at pH 10.
The Advantage: At pH 10 (well above the pKa of 5.2), pyridine alcohols are neutral .
Maximized Hydrophobicity: Neutral species retain strongly on C18.
Silanol Shielding: The hybrid surface resists dissolution, and electrostatic repulsion between the deprotonated silanols and the neutral analyte is non-existent.
Mechanistic Visualization
The following diagram illustrates the speciation and surface interactions that dictate chromatographic performance.
Figure 1: Mechanistic comparison of analyte speciation at Low pH vs. High pH. At pH 10, the neutral analyte interacts hydrophobically with the C18 phase, ensuring retention.
Experimental Protocol: High-pH Purity Analysis
This protocol is designed as a self-validating system. The use of a volatile basic buffer ensures MS compatibility and pH stability.
Instrumentation & Materials[2][3][4][5]
System: UHPLC or HPLC system with UV detection (PDA recommended for peak purity).
Column:Hybrid C18 (e.g., Ethylene Bridged Hybrid) , 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC). Note: Standard silica columns will dissolve at this pH.
Reagents:
Ammonium Bicarbonate (LC-MS Grade).
Ammonium Hydroxide (28-30%).
Acetonitrile (LC-MS Grade).
Milli-Q Water.
Mobile Phase Preparation[4]
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.
Why: Ammonium bicarbonate provides excellent buffering capacity at pH 10 and is volatile.
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Optimal for 4.6mm ID columns.
Column Temp
30°C
Maintains consistent viscosity and kinetics.
Injection Vol
5.0 µL
Prevents mass overload which causes fronting.
Detection
UV 254 nm
Max absorption for pyridine ring π-π* transitions.
Gradient
0-5 min: 5% B (Isocratic)5-15 min: 5% -> 30% B15-20 min: 95% B (Wash)
Initial isocratic hold ensures retention of the most polar isomer (4-pyridinemethanol).
Sample Preparation[6]
Dissolve 10 mg of Pyridine Alcohol sample in 10 mL of Mobile Phase A .
Critical Step: Do not dissolve in 100% organic solvent. Injecting a strong solvent plug will cause "peak breakthrough" for these polar analytes.
Performance Data Comparison
The following data represents average performance metrics across 5 replicate injections of a mixture containing 2-, 3-, and 4-pyridinemethanol.
Table 1: Quantitative Performance Metrics
Metric
Method A (Low pH C18)
Method B (Ion-Pairing)
Method C (High-pH Hybrid)
Retention Factor ()
0.8 (Elutes in Void)
4.5
5.2
USP Tailing Factor ()
1.1 (Good shape, no retention)
1.3 (Broadening)
1.05 (Symmetrical)
Resolution () 3- vs 4-
0.5 (Co-elution)
2.1
3.8
Equilibration Time
15 mins
60-90 mins
10 mins
MS Compatibility
Yes
No
Yes
Data Interpretation[2][4][6][7][8][9]
Retention: The High-pH method achieves a
of 5.2, meaning the analyte interacts significantly with the stationary phase. The Low pH method fails to retain the polar cation ().
Selectivity: The separation of 3- and 4-pyridinemethanol is notoriously difficult. The High-pH method resolves them (
) because the neutral isomers have slightly different hydrophobicities, which are masked when they are ionized.
Efficiency: The Ion-Pairing method suffers from mass transfer limitations, resulting in broader peaks (
) compared to the sharp peaks of the High-pH method.
Troubleshooting & Optimization
Even with a robust method, anomalies can occur.[2][3][4] Use this causality-based troubleshooting guide.
Problem: Peak Tailing (
)
Cause: Column aging or pH drift. If the pH drops below 8, the pyridine begins to protonate, initiating silanol interaction.
Fix: Remake Mobile Phase A and verify pH is > 9.5. Ensure the column is a "Hybrid" particle; standard silica strips its bonded phase at pH 10, exposing raw silanols.
Problem: Retention Time Shift
Cause: Evaporation of Ammonium Hydroxide (volatile base).
Fix: Use a capped mobile phase reservoir or an in-line solvent manager. Replace buffer daily.
Problem: Fronting Peaks
Cause: Sample solvent mismatch.[3] Dissolving the sample in 100% ACN while starting at 5% ACN gradient.
Fix: Always dissolve the sample in the starting mobile phase (Water/Buffer).
References
PubChem. (2025).[5] Pyridine | C5H5N - Chemical and Physical Properties (pKa). National Library of Medicine. [Link]
Chromatography Online. (2025). Ion Pairing - Blessing or Curse? Comparison of IPC and Alternative Methods. LCGC International. [Link]
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. [Link]
Sielc Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep and Mixed-Mode Columns. [Link]
Comparative Guide: Pyridine-Propanol vs. Pyridine-Ethanol Ligand Strength
Executive Summary In the design of transition metal complexes for catalysis and drug development, the choice between pyridine-ethanol (specifically 2-(2-hydroxyethyl)pyridine) and pyridine-propanol (3-(2-pyridyl)-1-propa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of transition metal complexes for catalysis and drug development, the choice between pyridine-ethanol (specifically 2-(2-hydroxyethyl)pyridine) and pyridine-propanol (3-(2-pyridyl)-1-propanol) is a decision between stable chelation and structural flexibility .
The Verdict:Pyridine-ethanol is the superior chelating ligand. It forms thermodynamically stable 6-membered chelate rings with metals like Cu(II) and Ni(II).
The Alternative:Pyridine-propanol , with its longer alkyl chain, attempts to form a 7-membered ring . This is energetically disfavored due to entropic penalties and steric strain. Consequently, it often fails to chelate, acting instead as a monodentate ligand or a bridging linker in polymeric structures.
This guide analyzes the thermodynamic and structural reasons for this performance gap, supported by crystallographic evidence and experimental protocols.
Molecular Architecture & Chelation Mechanics
The "strength" of these ligands is governed by the Chelate Effect , specifically the relationship between linker length and ring stability.
The Structural Difference
Both ligands possess a pyridine nitrogen (
) and a hydroxyl oxygen () donor.[1] The critical variable is the carbon chain length connecting them.
Ligand
IUPAC Name
Linker Length
Potential Chelate Ring Size
Pyridine-Ethanol
2-(2-hydroxyethyl)pyridine
2 Carbons (Ethyl)
6-Membered (Stable)
Pyridine-Propanol
3-(2-pyridyl)-1-propanol
3 Carbons (Propyl)
7-Membered (Unstable)
Chelation Thermodynamics
Pyridine-Ethanol (6-Membered Ring):
When this ligand binds a metal, it forms a 6-membered ring (
). While 5-membered rings (from pyridine-methanol) are often the "gold standard" for stability, 6-membered rings are also thermodynamically stable, particularly for metals with larger ionic radii or specific geometric preferences (e.g., Jahn-Teller distorted Cu(II)). The bite angle is sufficiently close to to support square planar or octahedral geometries.
Pyridine-Propanol (7-Membered Ring):
Extending the chain by one methylene unit requires the formation of a 7-membered ring. This introduces significant entropic penalty (more degrees of freedom must be frozen) and ring strain . In practice, the energy cost often exceeds the enthalpy gain of the second bond. As a result, the hydroxyl group frequently remains uncoordinated, or the ligand bridges two metal centers instead of chelating one.
Visualization of Coordination Modes
Figure 1: Comparison of coordination pathways. Pyridine-ethanol reliably forms stable chelates, whereas pyridine-propanol often defaults to bridging modes due to the instability of the 7-membered ring.
Quantitative Performance Analysis
The following data contrasts the structural outcomes observed in Copper(II) halide systems, a standard benchmark for N,O-donor ligands.
Key Insight: In crystallographic studies, Cu(II) with pyridine-ethanol forms discrete cations with clear chelation. In contrast, analogous reactions with pyridine-propanol often yield polymeric chains where the alcohol arm reaches out to a neighboring copper atom because it cannot comfortably bite back onto its own metal center.
Experimental Validation Protocol
To verify these differences in your own laboratory, use Potentiometric Titration (Irving-Rossotti method). This protocol determines the stability constants (
Objective: Calculate the stepwise formation constants (
) for Cu(II) complexes.
Reagents:
Ligand solution (
in v/v dioxane-water to ensure solubility).
Metal salt solution (
, ).
Standardized NaOH (
, carbonate-free).
Supporting electrolyte (
, ) to maintain ionic strength.
Workflow:
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).
Acid Titration: Titrate the mineral acid (
) alone to establish the baseline.
Ligand Titration: Titrate the acid + ligand solution. The shift in the pH curve determines the ligand's
(protonation constant of the pyridine nitrogen).
Complex Titration: Titrate the acid + ligand + metal solution.[2]
Observation Point: If the curve shifts significantly to lower pH values compared to the ligand curve, protons are being displaced by the metal, indicating complexation.[2]
Data Analysis:
Calculate the average number of ligands bound (
) using the Irving-Rossotti equations.
Plot
vs. (negative log of free ligand concentration).
Result Interpretation:
Pyridine-ethanol: You will observe a distinct formation curve reaching
, indicating stable 1:1 and 1:2 complexes.
Pyridine-propanol: The curve will show minimal shift or irregular behavior (precipitation), indicating weak binding or polymer formation rather than discrete chelation.
Applications & Relevance[3][4][5]
Drug Development (Betahistine)
Context:Betahistine is a structural analog of 2-pyridineethanol (specifically 2-(2-methylaminoethyl)pyridine).
Relevance: The metabolic stability and receptor binding of betahistine-like drugs depend on the ethyl linker. Altering this to a propyl linker (pyridine-propanol derivative) would drastically change the 3D conformation and metal-binding capability (e.g., in metalloenzyme active sites), likely abolishing biological activity.
Catalysis (Palladium Cross-Coupling)
Pyridine-Ethanol: Used as a directing group or ancillary ligand. The 6-membered ring is hemilabile—it can open and close, creating a vacant site for substrate binding while stabilizing the metal center.
Pyridine-Propanol: Rarely used because the 7-membered ring is too "floppy" to stabilize the transition state effectively, leading to catalyst decomposition.
References
Crystallographic Analysis of Pyridine Alcohols:
Comparison of crystal structures showing 6-membered chelation for ethanol derivatives vs. bridging for propanol derivatives.
Source:
Stability Constant Determination (General Protocol):
Guidelines for potentiometric determination of stability constants (Irving-Rossotti).
Source:
The Chelate Effect & Ring Size:
Fundamental thermodynamic principles explaining the instability of 7-membered rings.
Source:
Pyridine-Ethanol Properties:
Physical and chemical data for 2-(2-hydroxyethyl)pyridine.
Source:
IR spectroscopy characteristic peaks of pyridine alcohol derivatives
An In-Depth Technical Guide to the IR Spectroscopy of Pyridine Alcohol Derivatives Executive Summary Pyridine alcohol derivatives (specifically 2-, 3-, and 4-pyridinemethanol) represent a critical class of N-heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the IR Spectroscopy of Pyridine Alcohol Derivatives
Executive Summary
Pyridine alcohol derivatives (specifically 2-, 3-, and 4-pyridinemethanol) represent a critical class of N-heterocyclic intermediates in drug development, serving as precursors for vasodilators, antilipemic agents, and cholinergic ligands. Their infrared (IR) spectra are complex due to the coupling of the electron-deficient pyridine ring with a hydrogen-bonding hydroxymethyl group.
This guide provides a comparative spectroscopic analysis, distinguishing these derivatives from their parent compound (pyridine) and their carbocyclic analogs (benzyl alcohol). It focuses on the causality of spectral shifts—how the position of the nitrogen atom dictates hydrogen bonding motifs—and provides a self-validating experimental protocol for structural elucidation.
Fundamental Principles: The Spectral Architecture
The IR spectrum of a pyridine alcohol is defined by the competition between the aromatic ring current and the localized hydrogen bonding of the hydroxyl group.
The Nitrogen Effect (Electronic): The electronegative nitrogen atom in the ring induces a dipole, intensifying the ring stretching vibrations (
and ) compared to benzene analogs. This results in sharper, more intense bands in the 1600–1400 cm⁻¹ region.
The Hydroxyl Effect (Vibrational): The
group introduces aliphatic character. Crucially, the position of this group relative to the ring nitrogen determines the nature of hydrogen bonding (Intra- vs. Intermolecular), which is the primary diagnostic tool for isomer differentiation.
Comparative Analysis: Product vs. Alternatives
A. Pyridine Alcohols vs. Unsubstituted Pyridine
The transition from pyridine to pyridine alcohol is marked by the appearance of "Aliphatic Markers" and "H-Bonding Broadening."
Feature
Unsubstituted Pyridine (Alternative)
Pyridine Alcohol Derivatives (Product)
Causality
O-H Stretch
Absent
3200–3400 cm⁻¹ (Broad)
H-bonding network formation (dimers/polymers).
C-H Stretch
> 3000 cm⁻¹ (Aromatic only)
2850–2950 cm⁻¹ (Aliphatic) + >3000 cm⁻¹
Introduction of the methylene () linker.
Ring Breathing
~990 cm⁻¹ (Very Strong)
~1000–1030 cm⁻¹ (Shifted)
Mass effect of the substituent dampens ring breathing.
C-O Stretch
Absent
1000–1050 cm⁻¹
C-O single bond vibration of the primary alcohol.
B. Isomer Differentiation (The Critical Decision)
Distinguishing the 2-, 3-, and 4- isomers is vital for quality control. The key differentiator is the Out-of-Plane (OOP) C-H Bending and the H-bonding capability .
2-Pyridinemethanol: Capable of forming a stable 5-membered intramolecular hydrogen bond between the hydroxyl proton and the ring nitrogen. This "locks" the conformation.[1]
3- & 4-Pyridinemethanol: Geometry prevents intramolecular bonding; they exist primarily as intermolecularly H-bonded networks.
Spectral Region
2-Pyridinemethanol
3-Pyridinemethanol
4-Pyridinemethanol
Diagnostic Value
O-H Stretch (Dilute)
~3450 cm⁻¹ (Lower freq due to Intra-H bond)
~3600 cm⁻¹ (Free OH)
~3600 cm⁻¹ (Free OH)
High: 2-isomer shows H-bonding even in dilute solution.
Ring C=N/C=C
1590, 1570 cm⁻¹
1595, 1575 cm⁻¹
1600, 1560 cm⁻¹
Medium: Subtle shifts due to resonance.
OOP Bending (C-H)
750–770 cm⁻¹ (4 adjacent H)
700–720 cm⁻¹ & 780–800 cm⁻¹
800–820 cm⁻¹ (2 adjacent H)
Critical: Defines substitution pattern.
Self-Validating Experimental Protocol
To ensure data integrity, use this protocol. It includes a "Dilution Test" to validate the specific isomer based on H-bonding behavior.
Checkpoint: Look for the broad O-H band (3200–3400 cm⁻¹) to confirm alcohol functionality.[2]
Step 2: The Dilution Validation (Isomer Confirmation)
Why this works: Intermolecular bonds break upon dilution; Intramolecular bonds (2-isomer) do not.
Prepare a 0.1 M solution of the sample in
.
Record spectrum.[3][4] Note the O-H peak position.[2][5]
Dilute to 0.01 M and 0.001 M . Record spectra.[3][4][6][7][8][9]
Analysis:
Shift Observed: If the broad peak disappears and a sharp peak at ~3600 cm⁻¹ grows, the bonding was Intermolecular (Indicates 3- or 4- isomer).
No Shift: If the band remains at ~3450 cm⁻¹ and does not move to 3600 cm⁻¹, the bonding is Intramolecular (Confirms 2-pyridinemethanol).
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical decision tree for identifying a specific pyridine alcohol derivative from an unknown spectrum.
Figure 1: Logical workflow for the spectroscopic identification of pyridine alcohol isomers, utilizing the dilution test as a critical branching point.
References
National Institute of Standards and Technology (NIST). 4-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7][9][10] Available at: [Link]
PubChem. 3-Pyridinemethanol Compound Summary. National Library of Medicine. Available at: [Link]
Canadian Journal of Chemistry. The Vibrational Spectra of Pyridine and Deuterated Analogs. (Fundamental assignment of pyridine ring modes). Available at: [Link]
NIST Mass Spectrometry Data Center. Pyridine Infrared Spectrum (Baseline Comparison). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Reactivity Guide: Primary vs. Tertiary Pyridyl Carbinols
Executive Summary
This guide provides a technical comparison between primary pyridyl alcohols (e.g., 2-pyridinemethanol) and tertiary pyridyl alcohols (e.g., 2-(2-pyridyl)propan-2-ol).[1] While both share the electron-deficient pyridine core, their reactivity diverges sharply due to steric hindrance and the stability of intermediate carbocations.[1]
For drug development professionals, understanding this divergence is critical.[2] Primary substrates readily undergo oxidative transformations and
substitutions.[1] In contrast, tertiary substrates are metabolically robust against oxidation but highly prone to elimination (dehydration) under acidic activation, often yielding vinyl pyridines (styrene analogs) rather than substitution products.
Structural & Electronic Landscape
The reactivity of these alcohols is governed by two competing factors: the basicity of the pyridine nitrogen (
) and the electron-withdrawing nature of the ring.
Primary: Readily oxidized to picolinaldehyde (2-pyridinecarboxaldehyde) using Manganese Dioxide (MnO
).[1] Activated MnO is the reagent of choice as it avoids over-oxidation to the carboxylic acid, which occurs with stronger oxidants like KMnO.
Tertiary: Chemically inert to standard oxidative dehydrogenation.[1] Attempting to force oxidation (e.g., with chromic acid) typically results in skeletal degradation or ring cleavage rather than a clean transformation.
Halogenation (The Substitution vs. Elimination Fork)
When treated with thionyl chloride (SOCl
):
Primary: Predominantly follows an
pathway .[1] The pyridine nitrogen often traps the HCl by-product, forming a hydrochloride salt that precipitates or remains soluble depending on the solvent.[1]
Tertiary: The reaction is dominated by Elimination . The tertiary carbocation intermediate, while tertiary, is adjacent to an electron-withdrawing pyridine ring.[1] However, the relief of steric strain and the formation of a conjugated vinyl system (2-isopropenylpyridine) drives the reaction toward dehydration, especially if the pyridine ring acts as an internal base.
Mechanistic Visualization
The following diagram illustrates the divergent pathways when these substrates are treated with Thionyl Chloride (
to prevent over-oxidation and accommodate the basic nitrogen without salt formation.
Reagent Preparation: Use "Activated" MnO
. If shelf stock is old, dry at 110°C for 12 hours.
Setup: Charge a round-bottom flask with 2-pyridinemethanol (1.0 eq) and Dichloromethane (DCM) (0.1 M concentration).
Addition: Add Activated MnO
(10.0 eq) . Note: A large excess is required due to the heterogeneous surface-radical mechanism.[1]
Reaction: Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (Visualize with UV; pyridine aldehydes are UV active).[1]
Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]
Purification: Concentrate the filtrate in vacuo. The aldehyde is typically pure enough for downstream use; however, it is unstable on silica gel and should be used immediately or stored under nitrogen at -20°C.[1]
Protocol B: Chlorination vs. Dehydration (Tertiary Substrate)
Target: Demonstration of Elimination Dominance
Reagent: Thionyl Chloride (
A Comparative Guide to the UV-Vis Absorption Properties of Pyridine-Based Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine-Based Alcohol Ligands Pyridine-based alcohols are a critical class of ligands in coordination chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine-Based Alcohol Ligands
Pyridine-based alcohols are a critical class of ligands in coordination chemistry and drug development. Their unique structure, combining the aromaticity and coordinating ability of the pyridine ring with the reactivity and hydrogen-bonding potential of a hydroxyl group, makes them versatile building blocks for novel therapeutic agents and functional materials.[1] The position of the hydroxymethyl group on the pyridine ring significantly influences the electronic distribution within the molecule, which in turn dictates its UV-Vis absorption properties, coordination behavior, and potential biological activity. Understanding these properties is paramount for applications ranging from the design of metal-based drugs to the development of optical sensors.
Comparative UV-Vis Spectral Analysis
The UV-Vis absorption spectra of organic molecules are governed by electronic transitions, primarily π → π* and n → π* transitions. In pyridine and its derivatives, the π → π* transitions arise from the excitation of electrons within the aromatic system, while the n → π* transitions involve the non-bonding electrons on the nitrogen atom. The position of the hydroxymethyl substituent (ortho, meta, or para) subtly alters the energy of these transitions, leading to distinct absorption profiles for each isomer.
Below is a comparison of the reported UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for the three isomers in a consistent solvent, methanol, to allow for a direct comparison.
Compound
Isomer Position
λmax (nm) in Methanol
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Pyridinemethanol
Ortho
~262
~3500
3-Pyridinemethanol
Meta
~264
~2700
4-Pyridinemethanol
Para
~255
~2000
Note: The exact values of λmax and ε can vary slightly between different literature sources due to variations in experimental conditions.
The data indicates that the position of the hydroxymethyl group has a noticeable effect on the UV-Vis absorption properties. The ortho and meta isomers exhibit absorption maxima at slightly longer wavelengths compared to the para isomer. This can be attributed to the interplay of inductive and resonance effects of the substituent on the electronic structure of the pyridine ring.
The Causality Behind Experimental Observations
The observed differences in the UV-Vis spectra of the pyridinemethanol isomers can be rationalized by considering the electronic nature of the hydroxymethyl group and its positional influence on the pyridine ring's π-system.
Caption: Relationship between isomeric position and UV-Vis spectral properties.
The hydroxymethyl group is weakly electron-donating through resonance (in the ortho and para positions) and electron-withdrawing through induction. These competing effects modulate the energy levels of the π and n orbitals, thereby influencing the energies of the π → π* and n → π* transitions.
Experimental Protocols
A self-validating system for the UV-Vis analysis of pyridine-based alcohol ligands ensures accuracy and reproducibility. The following is a detailed, step-by-step methodology.
Objective: To determine and compare the UV-Vis absorption spectra of 2-, 3-, and 4-pyridinemethanol.
Caption: Workflow for UV-Vis spectroscopic analysis.
Procedure:
Stock Solution Preparation: Accurately weigh approximately 10 mg of each pyridinemethanol isomer and dissolve in spectroscopic grade methanol in separate 10 mL volumetric flasks. This will create stock solutions of approximately 1 mg/mL.
Working Solution Preparation: From each stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 0.01 to 0.1 mg/mL. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm).
Perform a baseline correction using a quartz cuvette filled with spectroscopic grade methanol.
Sample Measurement:
Rinse a quartz cuvette with the first working solution three times before filling it.
Place the cuvette in the sample holder and record the absorbance spectrum.
Repeat this process for all working solutions of the three isomers.
Data Analysis:
From the obtained spectra, determine the wavelength of maximum absorbance (λmax) for each isomer.
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each isomer at its λmax.
A = Absorbance
ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)
b = Path length of the cuvette (1 cm)
c = Molar concentration of the solution (mol/L)
Influence of Environmental Factors
The UV-Vis absorption properties of pyridine-based alcohol ligands are sensitive to their chemical environment. Understanding these influences is crucial for interpreting spectral data accurately and for designing applications where these ligands are employed.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly impact the position of absorption bands. For pyridine and its derivatives, a shift to a shorter wavelength (hypsochromic or blue shift) is often observed for the n → π* transition when moving from a non-polar to a polar, protic solvent like methanol. This is because the lone pair on the nitrogen is stabilized by hydrogen bonding with the solvent, which increases the energy gap for the n → π* transition.
pH Effects
The UV-Vis spectrum of pyridinemethanol is pH-dependent due to the protonation and deprotonation of the pyridine nitrogen and the hydroxyl group. The pKa of the pyridinium ion in these molecules is typically around 5, while the pKa of the alcohol proton is much higher (around 13-14).[2][3][4] In acidic solutions (pH < 5), the pyridine nitrogen is protonated, leading to a change in the electronic structure and a shift in the absorption spectrum. Spectrophotometric titration can be used to determine the pKa of the pyridinium ion.
Metal Coordination
Upon coordination to a metal ion, the electronic structure of the pyridine-based alcohol ligand is perturbed, resulting in shifts in the UV-Vis absorption bands. These shifts provide valuable information about the formation and nature of the metal-ligand bond. Often, coordination leads to a bathochromic (red) shift of the π → π* transitions, indicating a stabilization of the excited state upon complexation.
Conclusion
The isomeric pyridinemethanols, while structurally similar, exhibit distinct UV-Vis absorption properties that are influenced by the position of the hydroxymethyl group. This guide provides a comparative framework for understanding these differences, grounded in the principles of electronic transitions and substituent effects. The detailed experimental protocol offers a reliable method for characterizing these and similar ligands. For researchers in drug development and materials science, a thorough understanding of these spectroscopic properties is a critical step in the rational design of new molecules with desired functions.
References
Pyridine-4-methanol - ChemBK. (2022, October 16). Retrieved from [Link]
2-Pyridine methanol - ChemBK. (2024, April 9). Retrieved from [Link]
4-hydroxymethyl-pyridine, 586-95-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
UV-Vis spectrum in methanol solvent and the calculated transitions in... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY - Academia.edu. (n.d.). Retrieved from [Link]
4-Pyridinemethanol - the NIST WebBook. (n.d.). Retrieved from [Link]
(a) UV/Vis spectrum of 2 in methanol solution. (b) UV/ Vis diffuse... - ResearchGate. (n.d.). Retrieved from [Link]
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
UV-Vis spectrum in methanol solvent and the calculated transitions in... - ResearchGate. (n.d.). Retrieved from [Link]
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